Methyl Ethanesulfinate: Chemical Structure, Molecular Weight, and Synthetic Utility in Drug Development
Executive Summary Sulfinate esters are foundational organosulfur building blocks in synthetic organic chemistry and modern pharmaceutical sciences[1]. As a highly versatile electrophile, methyl ethanesulfinate (CAS: 3140...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfinate esters are foundational organosulfur building blocks in synthetic organic chemistry and modern pharmaceutical sciences[1]. As a highly versatile electrophile, methyl ethanesulfinate (CAS: 31401-21-5) enables the precise installation of sulfur-containing functional groups into complex molecular architectures[2]. This technical guide provides an in-depth analysis of the chemical structure, molecular properties, and validated synthetic workflows for methyl ethanesulfinate, specifically tailored for researchers and drug development professionals.
Chemical Identity and Structural Parameters
Methyl ethanesulfinate, also known systematically as ethanesulfinic acid methyl ester, consists of an ethyl group bonded to a central sulfinyl sulfur atom, which is further esterified with a methoxy group[2][3]. The presence of the stereogenic sulfur(IV) center makes sulfinate esters invaluable precursors for the asymmetric synthesis of chiral sulfoxides and sulfinamides[4].
Below is a consolidated table of the quantitative structural and physical data for methyl ethanesulfinate[3]:
Property
Value
Chemical Name
Methyl ethanesulfinate
Synonyms
Ethanesulfinic acid, methyl ester
CAS Registry Number
31401-21-5
Molecular Formula
C3H8O2S
Molecular Weight
108.159 g/mol
IUPAC Standard InChI
InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3
IUPAC Standard InChIKey
UTOWKUXZEJXEMP-UHFFFAOYSA-N
Mechanistic Role in Drug Development
Achiral and chiral sulfur functional groups are ubiquitous in bioactive compounds and marketed therapeutics (e.g., Esomeprazole, Armodafinil)[4]. Historically, the synthesis of organosulfur compounds relied heavily on volatile thiols, which present severe handling challenges due to their noxious odors and susceptibility to air oxidation[5].
Methyl ethanesulfinate circumvents these issues by acting as a stable, shelf-ready electrophile. Through nucleophilic substitution—often utilizing Grignard reagents or organolithium compounds—the methoxy group is displaced, yielding highly functionalized sulfoxides with a predictable inversion of stereochemistry at the sulfur center[4]. This late-stage functionalization capability is critical for optimizing the pharmacokinetic properties of drug candidates[4].
Role of methyl ethanesulfinate in the synthesis of bioactive pharmacophores.
Experimental Workflows: Synthesis of Methyl Ethanesulfinate
To ensure high scientific integrity and reproducibility, the following protocols detail two distinct mechanistic pathways for synthesizing methyl ethanesulfinate.
Synthesizing sulfinate esters directly from sulfinic acids under acidic conditions is notoriously difficult due to rapid disproportionation into thiosulfonates and sulfonic acids[1]. This self-validating protocol utilizes a sulfinyl chloride intermediate under strictly basic conditions to drive the reaction forward.
Step-by-Step Methodology:
Activation: Dissolve ethanesulfinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C and add thionyl chloride (SOCl2, 1.2 eq) dropwise.
Causality & Validation: The immediate evolution of SO2 and HCl gas visually validates the conversion of the acid to the highly reactive ethanesulfinyl chloride intermediate.
Preparation of the Nucleophile: In a separate, flame-dried flask, prepare a solution of anhydrous methanol (1.5 eq) and a non-nucleophilic base, such as triethylamine (Et3N, 2.0 eq), in DCM at -78 °C.
Coupling: Transfer the ethanesulfinyl chloride solution dropwise into the methanol/base mixture using a cannula.
Causality: The cryogenic temperature (-78 °C) suppresses unwanted side reactions during the highly exothermic nucleophilic attack. Triethylamine acts as an acid scavenger, neutralizing the generated HCl to precipitate triethylammonium chloride, inherently preventing acid-catalyzed degradation of the product[1].
Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous MgSO4, and concentrate under reduced pressure to yield methyl ethanesulfinate.
Protocol B: Modern Oxidative Synthesis from Thioesters
Recent breakthroughs have demonstrated that sulfinate esters can be synthesized directly from stable thioesters, completely bypassing the need for foul-smelling thiols[5][6].
Step-by-Step Methodology:
Preparation: Dissolve an S-ethyl thioester precursor (1.0 eq) in a solvent mixture of methanol and acetonitrile (1:1 v/v). Methanol serves a dual purpose here as both the solvent and the nucleophile.
Oxidation: Add N-bromosuccinimide (NBS, 2.5 eq) in small portions at room temperature.
Causality & Validation: NBS acts as a mild, chemoselective oxidant. A transient yellow/orange color change visually validates the formation of a reactive bromosulfonium intermediate[6]. This activates the sulfur atom for nucleophilic attack without causing over-oxidation to the sulfonate level.
Nucleophilic Trapping: Stir the reaction mixture for 2-4 hours. The methanol attacks the activated sulfur species, cleaving the carbon-sulfur bond of the thioester and forming the sulfinate ester[6].
Purification: Quench the reaction with aqueous sodium thiosulfate to neutralize any unreacted NBS. Extract the product with ethyl acetate, wash with brine, and purify via flash column chromatography to isolate pure methyl ethanesulfinate.
Classical vs. modern oxidative synthetic pathways for methyl ethanesulfinate.
References
Ethanesulfinic acid, methyl ester - NIST WebBook. National Institute of Standards and Technology (NIST).[Link]
Ethanesulfinic acid, methyl ester - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]
Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.[Link]
Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters. ScienceDaily.[Link]
Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters. EurekAlert!.[Link]
Functionalization and diversification of drugs. ResearchGate.[Link]
A Technical Guide to Methyl Ethanesulfinate and Its Isomer, Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Isomers In the landscape of organic chemistry and drug development, subtle structural differences can lead to vastly different c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers
In the landscape of organic chemistry and drug development, subtle structural differences can lead to vastly different chemical properties and biological activities. This guide delves into the chemical identity, synthesis, and potential applications of methyl ethanesulfinate. However, a comprehensive survey of scientific literature and chemical databases reveals a significant disparity in available information between methyl ethanesulfinate and its more oxidized and commercially prevalent isomer, methyl ethanesulfonate.
This guide will first address the user's specific query regarding methyl ethanesulfinate, providing what information can be extrapolated from general chemical principles. It will then offer an in-depth exploration of methyl ethanesulfonate, a compound of significant interest in pharmaceutical sciences, particularly as a potential genotoxic impurity (PGI). By understanding the chemistry of the well-documented sulfonate, researchers can better infer the potential properties and reactivity of the less-characterized sulfinate.
Part 1: Methyl Ethanesulfinate - The Elusive Isomer
A thorough search of chemical databases does not yield a specific CAS number for methyl ethanesulfinate. This suggests that it is not a commonly synthesized or commercially available compound. Its IUPAC name is methyl ethanesulfinate, and its structure contains a sulfur atom in a lower oxidation state (+2) compared to its sulfonate counterpart.
Predicted Chemical Identifiers and Properties
While specific experimental data is scarce, we can predict the identifiers and properties of methyl ethanesulfinate based on its structure.
Identifier/Property
Predicted Value
IUPAC Name
methyl ethanesulfinate
Molecular Formula
C₃H₈O₂S
Molecular Weight
108.16 g/mol
SMILES
CCOC(=O)C
InChI
InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3
Physical State
Likely a liquid at room temperature
Proposed Synthesis of Methyl Ethanesulfinate
The synthesis of sulfinate esters can be achieved through several methods, most commonly by the reaction of a sulfinyl chloride with an alcohol in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of Methyl Ethanesulfinate
Reaction Setup: To a solution of ethanesulfinyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.1 eq).
Addition of Alcohol: Slowly add methanol (1.0 eq) to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Caption: Proposed synthesis of Methyl ethanesulfinate.
Part 2: Methyl Ethanesulfonate - A Comprehensive Technical Profile
Methyl ethanesulfonate (MES) is a well-characterized sulfonate ester with the CAS number 1912-28-3.[1][2][3] It is recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, making its identification and quantification crucial for drug safety.[4]
Experimental Protocol: Synthesis of Methyl Ethanesulfonate
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) to the solution.
Methanol Addition: Cool the mixture to 0°C in an ice bath and add methanol (1.0 eq) dropwise from the dropping funnel.
Reaction and Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring its completion by TLC or GC-MS.
Workup and Purification: After the reaction is complete, wash the mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by distillation.
Caption: Synthesis of Methyl ethanesulfonate.
Applications in Research and Drug Development
Alkylating Agent: Methyl ethanesulfonate acts as an alkylating agent, a property that makes it useful in certain synthetic organic reactions.[1] However, this reactivity is also the basis for its genotoxicity.
Reference Standard: Due to its status as a PGI, certified reference material of methyl ethanesulfonate is used for the quantification of this impurity in pharmaceutical formulations, often employing gas chromatography techniques.[4]
Biological Research: It has been used in biological research for mutagenesis studies.[1]
Safety and Handling
Methyl ethanesulfonate is considered a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Due to its potential to induce genetic mutations, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Comparative Analysis: Sulfinate vs. Sulfonate
The key difference between methyl ethanesulfinate and methyl ethanesulfonate lies in the oxidation state of the sulfur atom. This difference has profound implications for their chemical reactivity.
Electrophilicity: The sulfur atom in methyl ethanesulfonate is more electron-deficient (more oxidized) than in methyl ethanesulfinate, making it a harder electrophile.
Leaving Group Ability: The ethanesulfonate anion is a better leaving group than the ethanesulfinate anion due to greater resonance stabilization of the negative charge.
Nucleophilicity: The sulfur atom in a sulfinate ester can act as a nucleophile, a reactivity not observed in sulfonate esters.
Conclusion
While the user's query focused on methyl ethanesulfinate, the available scientific data overwhelmingly points towards the greater relevance and characterization of its isomer, methyl ethanesulfonate, particularly within the pharmaceutical industry. Understanding the synthesis, properties, and applications of methyl ethanesulfonate provides a solid foundation for researchers. Furthermore, by applying the principles of organic chemistry, one can reasonably predict the synthesis and reactivity of the less-documented methyl ethanesulfinate, enabling further investigation into this and other novel sulfur-containing compounds.
References
Pharmaffiliates. (n.d.). CAS No: 1912-28-3 | Product Name: Methyl Ethanesulfonate. Retrieved from [Link]
PubChem. (n.d.). Ethanesulfonic acid, 2-hydroxy-, methyl ester. Retrieved from [Link]
NIST. (n.d.). Ethanesulfonic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Ethanesulfonic acid, methyl ester. Retrieved from [Link]
PubChem. (n.d.). Ethanesulfonic acid, methyl ester. Retrieved from [Link]
PubChem. (n.d.). Methyl methanesulfinate. Retrieved from [Link]
PubChem. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]
Nanyang Technological University. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]
PubMed. (2004). Catalytic enantioselective synthesis of sulfinate esters through the dynamic resolution of tert-butanesulfinyl chloride. Retrieved from [Link]
Grokipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]
RSC Publishing. (n.d.). Recent advances in the synthesis and transformations of sulfinate esters. Retrieved from [Link]
ResearchGate. (2025). Efficient Synthesis of Sulfinate Esters and Sulfinamides via Activated Esters of p-Toluenesulfinic Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]
Cleanchem. (n.d.). Methyl Ethanesulfonate | CAS No: 1912-28-3. Retrieved from [Link]
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved from [Link]
Unlocking Potential: A Guide to the Solubility of Methyl Ethanesulfinate in Polar Aprotic Solvents
An In-Depth Technical Guide Foreword: The Critical Role of Solubility in Modern Chemistry In both pharmaceutical discovery and synthetic organic chemistry, the ability to control and predict the solubility of a molecule...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Foreword: The Critical Role of Solubility in Modern Chemistry
In both pharmaceutical discovery and synthetic organic chemistry, the ability to control and predict the solubility of a molecule is paramount. Poor solubility is a persistent challenge, often leading to inaccurate biological assay results, poor bioavailability, and complications in reaction scale-up.[1] This guide focuses on a specific, yet illustrative, scenario: the solubility of methyl ethanesulfinate, a representative sulfinate ester, within the context of polar aprotic solvents. Sulfinate esters are crucial intermediates in the synthesis of various high-value molecules, making a deep understanding of their solution behavior essential for researchers, scientists, and drug development professionals.[2] This document moves beyond simple data provision, aiming to deliver a foundational understanding of the underlying principles and provide robust, field-proven protocols for empirical determination.
Part 1: Theoretical Foundations of Solvation
The Solute: Unpacking Methyl Ethanesulfinate
Methyl ethanesulfinate, with the chemical structure CH₃CH₂S(O)OCH₃, belongs to the sulfinate ester class of organosulfur compounds. Its solubility profile is dictated by its molecular architecture.
The Sulfinyl Group (S=O): This is the molecule's dominant feature. The significant difference in electronegativity between sulfur and oxygen creates a strong dipole moment, making this part of the molecule polar.
Alkyl Groups (Ethyl and Methyl): The ethyl (CH₃CH₂) and methyl (CH₃) groups are nonpolar.
The overall character of methyl ethanesulfinate is polar, driven by the sulfinyl group. However, the presence of the alkyl chains means it is not exclusively hydrophilic. This duality governs its interaction with different solvent environments. The primary intermolecular forces it can engage in are dipole-dipole interactions via the sulfinyl group and weaker London dispersion forces via its alkyl components.
The Solvents: A Profile of Key Polar Aprotic Media
Polar aprotic solvents are characterized by their significant dipole moments, yet they lack acidic protons (like those found in O-H or N-H bonds).[3] This means they can act as hydrogen bond acceptors but not donors.[4] This property is critical, as it leaves anions less solvated and therefore more reactive in solution, a key consideration for organic synthesis.[5] For solubility, their polarity allows them to effectively solvate polar molecules.[6] The most relevant solvents for this discussion are summarized below.
Solvent
Formula
Dielectric Constant (20°C)
Dipole Moment (D)
Boiling Point (°C)
Key Features
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
46.7
3.96
189
Exceptional dissolving power for a wide range of polar and nonpolar compounds; widely used in drug discovery for stock solutions.[7][8]
N,N-Dimethylformamide (DMF)
(CH₃)₂NCHO
36.7
3.86
153
High solvency power and a high boiling point make it a "universal solvent" for many reactions and formulations.[9][10]
Acetonitrile (ACN)
CH₃CN
36.64
3.92
81.6
Valued for its low viscosity, UV transparency, and miscibility with water; a staple in HPLC applications.[11][12]
Acetone
(CH₃)₂CO
20.7
2.88
56
A versatile solvent that can dissolve both polar and non-polar substances due to its ketone structure; highly volatile.[13][14]
The Interaction: Principles of Solvation
The adage "like dissolves like" is the guiding principle. For methyl ethanesulfinate to dissolve in a polar aprotic solvent, the solvent molecules must overcome the solute-solute intermolecular forces and form a stable solvation shell around the individual solute molecules.
The strong dipole of the sulfinyl group in methyl ethanesulfinate is the primary site of interaction. The partial positive charge on the sulfur atom and the partial negative charge on the oxygen atom will align with the corresponding dipoles of the solvent molecules (e.g., the S=O bond in DMSO or the C=O bond in DMF). This network of dipole-dipole interactions is the energetic driving force for solvation.
Caption: Solvation of methyl ethanesulfinate by DMSO molecules via dipole-dipole interactions.
Part 2: Empirical Determination of Solubility
While theoretical principles provide a strong predictive framework, empirical measurement remains the gold standard. The choice of method depends on the required accuracy, throughput, and stage of research (e.g., early discovery vs. late-stage formulation).[15]
Methodologies at a Glance
Method
Principle
Throughput
Key Advantage
Key Limitation
Gravimetric Analysis
Measures the mass of solute dissolved in a known volume of saturated solution after solvent evaporation.[16]
Time-consuming and requires significant amounts of material.
UV-Vis Spectroscopy
Measures the concentration of a soluble compound in a filtered solution via its light absorbance.[18]
High
Fast and requires minimal material.
Only suitable for UV-active compounds; can be affected by impurities.
Nephelometry
Measures the amount of light scattered by undissolved particles suspended in a solution.[19]
Very High
Extremely fast, no separation step needed (Kinetic solubility).
Less sensitive; provides a measure of precipitation, not true solubility.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that robust and reproducible data comes from meticulous execution. The following protocols are designed to be self-validating systems.
This method determines the equilibrium solubility, a fundamental physicochemical property.
Causality: The goal is to create a truly saturated solution at equilibrium. Excess solid ensures saturation, and extended incubation at a controlled temperature ensures the system is stable.[20] Evaporation isolates the dissolved solute for direct mass measurement, the most direct quantification possible.[21]
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology:
Preparation: Add an excess amount of solid methyl ethanesulfinate (enough to ensure some remains undissolved) to a sealed vial containing a precise volume (e.g., 5.0 mL) of the chosen polar aprotic solvent.
Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[20]
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant. Avoid disturbing the solid at the bottom.
Weighing (Initial): Transfer the aliquot to a clean, dry, and pre-weighed evaporating dish.
Evaporation: Gently evaporate the solvent. For high-boiling solvents like DMSO or DMF, a vacuum oven at a moderate temperature is recommended to avoid solute degradation.
Drying: Once the solvent is removed, dry the dish containing the residue to a constant mass.
Weighing (Final): Accurately weigh the dish with the dried solute.
Calculation:
Mass of solute = (Final weight of dish + solute) - (Initial weight of dish)
Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL)
This method is common in early drug discovery for rapidly ranking compounds.[19] It measures how much of a compound, added from a concentrated DMSO stock, remains in an aqueous-buffered or solvent system after a short incubation.[22]
Causality: This protocol mimics the conditions of many biological screens where compounds are introduced from a DMSO stock.[19] The filtration step is crucial to separate precipitated solid from the dissolved compound.[23] UV-Vis analysis is used for its speed and compatibility with 96-well plate formats, enabling high throughput.[24]
Stock Solution: Prepare a high-concentration stock solution of methyl ethanesulfinate (e.g., 10 mM) in 100% DMSO.
Assay Plate Preparation: In a 96-well filter plate (e.g., with a PTFE membrane to minimize adsorption), add the desired volume of the polar aprotic solvent to each well (e.g., 198 µL).
Compound Addition: Add a small aliquot of the DMSO stock solution to the solvent (e.g., 2 µL), bringing the final DMSO concentration to 1% and the nominal compound concentration to 100 µM.
Incubation: Seal the plate and shake for 1-2 hours at room temperature. This is a kinetic, not equilibrium, measurement.
Filtration: Place the filter plate atop a 96-well collection plate. Apply vacuum to pull the solution through the filter, trapping any precipitate.
Analysis: Transfer the filtrate to a UV-transparent 96-well plate. Read the absorbance at the wavelength of maximum absorbance (λmax) for methyl ethanesulfinate.
Quantification: Determine the concentration of the compound in the filtrate by comparing its absorbance to a standard curve prepared by serial dilutions of the stock solution in the same solvent system.
Part 3: Implications for Research and Development
Understanding the solubility of methyl ethanesulfinate in these solvents is not an academic exercise; it has direct, practical consequences.
In Drug Discovery: Many compound libraries are stored as high-concentration solutions in DMSO.[8] Knowing the solubility limit is crucial to prevent compound precipitation during storage or upon dilution into assay buffers, which could lead to false negatives. High-throughput solubility screening helps prioritize compounds with more favorable physical properties early in the discovery process.[25][26]
In Organic Synthesis: The choice of solvent can dramatically influence reaction outcomes. Since polar aprotic solvents can dissolve ionic reagents used in reactions with sulfinate esters, they can accelerate reaction rates compared to nonpolar solvents.[27] Ensuring the starting material, like methyl ethanesulfinate, remains fully dissolved throughout the reaction is critical for achieving high yields and purity.
Conclusion
The solubility of methyl ethanesulfinate in polar aprotic solvents is governed by a predictable interplay of molecular polarity and intermolecular forces. The strong dipole of the sulfinyl group facilitates interaction with polar solvents like DMSO, DMF, and acetonitrile. While these principles provide a robust guide, precise quantification relies on rigorous experimental protocols. For fundamental physicochemical characterization, gravimetric analysis is the definitive method. For the rapid compound ranking required in modern drug discovery, high-throughput kinetic assays provide invaluable, decision-guiding data. A thorough understanding and application of these concepts and techniques empower researchers to make more informed decisions, accelerating the pace of innovation in both medicine and materials science.
References
Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs, 11(5), 938-951. Available from: [Link]
Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025). Available from: [Link]
Acetone: The Industry's Go-To Solvent for Versatile Applications. (2025). GJ Chemical. Available from: [Link]
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
A Guide for Common Applications of Acetone Solvents. (2024). Available from: [Link]
Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Silver Fern Chemical. Available from: [Link]
Acetonitrile: Properties, Applications, and Safe Sourcing Guide. (2024). YesChemicals. Available from: [Link]
Determination of solubility by gravimetric method: A brief review. (2021). GSC Biological and Pharmaceutical Sciences, 14(03), 133-139. Available from: [Link]
Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. (2025). Meadows Chemical. Available from: [Link]
DMSO Solvent Properties Overview. Scribd. Available from: [Link]
Recent advances in the synthesis and transformations of sulfinate esters. (2021). Organic & Biomolecular Chemistry, 19(3), 472-488. Available from: [Link]
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High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Available from: [Link]
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Mechanism of sulfinyl group transfer using methyl ethanesulfinate
Mechanistic Insights into Sulfinyl Group Transfer via Methyl Ethanesulfinate: A Technical Guide The Strategic Role of Sulfinyl Transfer in Chemical Synthesis In modern drug development and complex organic synthesis, the...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Insights into Sulfinyl Group Transfer via Methyl Ethanesulfinate: A Technical Guide
The Strategic Role of Sulfinyl Transfer in Chemical Synthesis
In modern drug development and complex organic synthesis, the sulfinyl group (–S(O)R) serves as a critical pharmacophore, a potent chiral auxiliary, and a versatile directing group. Unlike sulfonyl derivatives, the sulfur(IV) center in sulfinyl compounds possesses a stereochemically active lone pair, making it an ideal candidate for asymmetric synthesis[1].
Methyl ethanesulfinate (
), an acyclic sulfinate ester, is a highly efficient electrophilic sulfinyl transfer reagent[2]. By leveraging the differential electronegativity between the sulfur center and the methoxy leaving group, researchers can orchestrate precise nucleophilic substitutions to forge new S–C, S–N, or S–O bonds, yielding sulfoxides, sulfinamides, and other functionalized organosulfur architectures[3].
Mechanistic Dynamics of S(IV) Nucleophilic Substitution
The transfer of the ethanesulfinyl group is fundamentally governed by the electrophilicity of the S(IV) atom. The polarized
bond, coupled with the electron-withdrawing nature of the -alkyl (methoxide) leaving group, creates a highly localized partial positive charge on the sulfur atom[1].
When a nucleophile (such as a Grignard reagent or an amine) is introduced, the reaction proceeds via a concerted or stepwise
-like substitution at the sulfur atom:
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur center, donating an electron pair.
Intermediate Formation: The geometry of the sulfur atom transitions from pyramidal to a trigonal bipyramidal intermediate (or transition state). The nucleophile and the methoxide leaving group typically occupy the apical positions to minimize steric and electronic repulsion[3].
Leaving Group Expulsion: The methoxide anion (
) is expelled, collapsing the intermediate back to a stable pyramidal geometry.
Stereochemical Inversion: Because the nucleophile attacks from the face opposite to the leaving group, the reaction proceeds with a strict inversion of configuration at the sulfur center (the classic Andersen synthesis mechanism)[1][4].
Mechanistic pathway of S(IV) nucleophilic substitution with inversion.
Kinetic and Thermodynamic Control Vectors
The success of the sulfinyl transfer relies heavily on controlling the reaction environment to prevent side reactions such as racemization or disproportionation.
Temperature Causality: Reactions are typically executed at cryogenic temperatures (e.g., -78 °C). This thermal control is not merely for safety; it kinetically suppresses the pseudorotation (Berry pseudorotation) of the trigonal bipyramidal intermediate. If pseudorotation occurs before the leaving group departs, the stereochemical integrity of the S(IV) center is lost, leading to racemization[1].
Nucleophile Hardness: Hard nucleophiles (like organolithiums) are highly reactive but prone to over-addition, sometimes cleaving the newly formed S–C bond. Softer nucleophiles or those with tempered reactivity (like Grignard reagents or transition-metal catalyzed organoborons) provide higher chemoselectivity and yield[5][6].
Quantitative Reactivity Profile
The following table summarizes the comparative reactivity and expected outcomes when utilizing methyl ethanesulfinate across different nucleophilic classes based on established S(IV) transfer paradigms[1][3][6].
Nucleophile Class
Reagent Example
Target Product
Typical Yield Range
Stereochemical Outcome
Organomagnesium
Aryl-MgBr
Sulfoxides
75–95%
Inversion of Configuration
Organolithium
Alkyl-Li
Sulfoxides
60–85%
Inversion (Prone to over-reaction)
Amines
+ Base
Sulfinamides
70–90%
Inversion of Configuration
Organoborons
Aryl- (Pd-cat)
Sulfoxides
65–88%
Retention/Inversion (Ligand dependent)
Self-Validating Experimental Methodology
To ensure reproducibility and reliability, the following protocol for the synthesis of an ethanesulfinamide via methyl ethanesulfinate incorporates built-in validation checkpoints.
Action: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 1.0 equivalent of methyl ethanesulfinate and dissolve in anhydrous tetrahydrofuran (THF) (0.2 M).
Causality: Sulfinate esters are highly susceptible to nucleophilic attack by ambient moisture, which hydrolyzes the ester into ethanesulfinic acid. This acid rapidly disproportionates into thiosulfonates and sulfonic acids, destroying the reagent[1].
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 equivalents of the desired amine nucleophile (pre-mixed with 1.1 eq of LiHMDS to enhance nucleophilicity).
Causality: The dropwise addition prevents localized exothermic spikes. Maintaining -78 °C locks the transition state geometry, ensuring the methoxide group is expelled before any ligand reorganization can occur[7].
Step 3: In-Process Validation
Action: After 2 hours, extract a 50 µL aliquot, quench in aqueous
, and extract with ethyl acetate. Spot on a silica TLC plate alongside the starting material.
Validation: Visualize using a
stain. The disappearance of the methyl ethanesulfinate spot confirms the complete consumption of the electrophile, validating the progression of the S(IV) transfer.
Step 4: Quench and Isolation
Action: Quench the bulk reaction at -78 °C with saturated aqueous
. Warm to room temperature, separate the organic layer, dry over , and concentrate under reduced pressure.
Step 5: Analytical Self-Validation
Action: Perform
NMR spectroscopy on the crude mixture.
Validation: The diagnostic validation of a successful sulfinyl transfer is the complete disappearance of the sharp methoxy singlet (
ppm) and the emergence of the amine substituent peaks, confirming the displacement of the leaving group and the formation of the S–N bond.
Self-validating experimental workflow for sulfinyl group transfer.
References
THE CHEMISTRY OF AZOLE SULFIDES
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Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds
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Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides
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Organocatalytic kinetic resolution of sulfinamides by N/O exchange
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Sulfoxide synthesis by C-S coupling reaction or sulfinylation
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Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters
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The Stereochemistry and Chirality of the Methyl Ethanesulfinate Sulfur Center: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The sulfur atom in sulfinate esters, such as methyl ethanesulfinate, represents a stereogenic center, rendering these molecules chiral. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfur atom in sulfinate esters, such as methyl ethanesulfinate, represents a stereogenic center, rendering these molecules chiral. This guide provides a comprehensive exploration of the stereochemistry and chirality associated with the sulfur center in methyl ethanesulfinate. It delves into the fundamental principles governing sulfur-centered chirality, modern synthetic strategies for accessing enantiomerically enriched sulfinates, and robust analytical techniques for determining their absolute configuration. Furthermore, this guide highlights the critical role of chiral sulfinates as versatile intermediates in asymmetric synthesis, particularly within the context of drug discovery and development. By synthesizing foundational knowledge with contemporary research, this document aims to equip researchers with the essential insights required to harness the stereochemical intricacies of sulfinate esters in their scientific endeavors.
Introduction: The Significance of Sulfur Chirality in Drug Development
Chirality is a fundamental property of molecules that has profound implications in pharmaceutical sciences.[1] The three-dimensional arrangement of atoms can dictate a molecule's biological activity, with different enantiomers of a drug often exhibiting distinct pharmacological and toxicological profiles.[2] While carbon-centered chirality is widely recognized, stereogenic centers involving other atoms, such as sulfur, are gaining increasing attention in drug design.[3][4]
Sulfur-containing functional groups are prevalent in a vast array of pharmaceuticals. The introduction of a stereogenic sulfur center can significantly expand the chemical space available for drug discovery, offering novel avenues for modulating a molecule's physicochemical and pharmacokinetic properties.[3][4] Sulfinate esters, characterized by a trigonal pyramidal sulfur atom, are a key class of chiral sulfur compounds.[5][6] The lone pair of electrons on the sulfur atom acts as a fourth, distinct substituent, rendering the sulfur atom a stereocenter.[7][8]
Methyl ethanesulfinate serves as an excellent model system to understand the principles of sulfur-centered chirality. Its relatively simple structure allows for a clear examination of the factors influencing its stereochemical stability and reactivity. A thorough understanding of the stereochemistry of methyl ethanesulfinate is crucial for its application as a building block in the synthesis of more complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[9][10]
The Nature of the Stereogenic Sulfur Center in Methyl Ethanesulfinate
The sulfur atom in methyl ethanesulfinate is bonded to an ethyl group, a methoxy group, and an oxygen atom, with a lone pair of electrons completing its tetrahedral-like geometry. This arrangement makes the sulfur atom a chiral center.
To assign the absolute configuration (R/S) of the sulfur center in a sulfinate, the Cahn-Ingold-Prelog (CIP) priority rules are applied. According to IUPAC recommendations, a "phantom atom" of low priority is notionally added to the trigonal pyramidal center to create a tetrahedral geometry for the purpose of assigning configuration.[11][12] The priority of the substituents is determined by the atomic number of the atoms directly attached to the sulfur. The lone pair is assigned the lowest priority.
The stereochemical integrity of the sulfur center in sulfinates is generally robust under normal conditions, making them valuable chiral synthons.[5]
Asymmetric Synthesis of Chiral Methyl Ethanesulfinate
The preparation of enantiomerically enriched sulfinate esters is a cornerstone of their application in asymmetric synthesis. Several strategies have been developed to achieve this, with the Andersen synthesis being a classic and widely utilized method.[6]
The Andersen Synthesis: A Diastereoselective Approach
The Andersen synthesis relies on the use of a chiral auxiliary, typically a naturally occurring chiral alcohol like (-)-menthol.[5][13] The general workflow involves the reaction of a sulfinyl chloride with the chiral alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated by physical methods such as crystallization.[13][14]
Experimental Protocol: Andersen-type Synthesis of Menthyl Ethanesulfinate
Objective: To synthesize a diastereomeric mixture of menthyl ethanesulfinates and isolate one diastereomer.
Materials:
Ethanesulfonyl chloride
(-)-Menthol
Pyridine (or other suitable base)
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
Dissolve (-)-menthol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add pyridine to the solution with stirring.
Add ethanesulfinyl chloride dropwise to the cooled solution. The reaction is typically exothermic.
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of menthyl ethanesulfinates.
Purify and separate the diastereomers by fractional crystallization or column chromatography.
Modern Catalytic Asymmetric Methods
While the Andersen synthesis is reliable, modern research has focused on developing catalytic asymmetric methods for the synthesis of chiral sulfinates. These approaches offer the potential for greater efficiency and atom economy. Recent advancements include the use of chiral organocatalysts to effect the asymmetric condensation of prochiral sulfinates with alcohols.[3][9][15] For instance, pentanidium-based organocatalysts have been successfully employed in the enantioselective synthesis of a wide range of sulfinate esters with high enantiomeric excess.[3][4][9]
Determination of Absolute Configuration
Establishing the absolute configuration of a newly synthesized chiral sulfinate is a critical step. Several analytical techniques can be employed for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained.[16] By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the stereochemistry of chiral molecules.[17] The use of chiral derivatizing agents can convert a pair of enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.[18] Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of atoms, which can be used to deduce the relative and, in some cases, the absolute stereochemistry.[19]
Correlation with Known Compounds
The absolute configuration of a chiral sulfinate can often be determined by chemically converting it, through a stereospecific reaction, to a compound of known absolute configuration. For example, the reaction of a chiral sulfinate ester with a Grignard reagent to form a sulfoxide proceeds with a known stereochemical outcome (typically inversion of configuration at the sulfur center).[20] By determining the absolute configuration of the resulting sulfoxide, the configuration of the starting sulfinate can be inferred.
Stereospecific Reactions and Applications in Drug Development
The utility of chiral sulfinate esters in drug development stems from their ability to undergo stereospecific reactions, allowing for the transfer of chirality from the sulfur atom to other parts of a molecule.[5][21]
Nucleophilic Substitution at the Sulfur Center
One of the most important reactions of chiral sulfinate esters is their reaction with organometallic reagents, such as Grignard reagents or organolithiums. This reaction proceeds with inversion of configuration at the sulfur atom and is a highly reliable method for the synthesis of chiral sulfoxides.[20] Chiral sulfoxides are themselves valuable intermediates and chiral auxiliaries in asymmetric synthesis.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral sulfinates can act as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[22] After the desired stereocenter is created, the sulfinyl group can be removed. This strategy has been employed in the synthesis of a wide range of enantiomerically pure compounds.
Late-Stage Functionalization in Drug Discovery
The development of robust methods for the synthesis of chiral sulfinates has enabled their use in the late-stage functionalization of complex molecules, including existing drugs.[3][9][23] This approach allows for the rapid generation of new analogues with modified properties, which can accelerate the drug discovery process. By introducing a chiral sulfur center into a known drug molecule, it is possible to explore new intellectual property space and potentially improve the drug's efficacy, selectivity, or pharmacokinetic profile.[3][4]
Conclusion
The stereogenic sulfur center in methyl ethanesulfinate and other sulfinate esters represents a fascinating and synthetically valuable feature. The ability to control the stereochemistry at this center through both classic and modern synthetic methods has opened up a wealth of opportunities in asymmetric synthesis. For researchers in drug development, a deep understanding of the principles and methodologies outlined in this guide is essential for leveraging the unique properties of chiral sulfinates to design and synthesize the next generation of safer and more effective medicines. The continued exploration of sulfur-centered chirality promises to be a fruitful area of research with significant potential to impact human health.
References
Stereoselective Synthesis of Sulfinate Esters via a Chiral Ion Pair. Synfacts, 2022, 18(05), 0481.
Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4357-4488.
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
Chiral auxiliary. (2024, February 27). In Wikipedia.
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). Medium.
Wei, J., et al. (2024). Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters.
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4357-4488.
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
Ramgren, S. D., & Miller, S. J. (2014). Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Letters, 16(23), 6184–6187.
Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2018).
Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-13.
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: Journal of Chemistry.
Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022).
Recent advances in the synthesis and transformations of sulfinate esters. (2025, March 12). Royal Society of Chemistry.
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.
Zhang, X., & Tan, C. H. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. Journal of the American Chemical Society Au, 3(2), 195-210.
Sulfinate R/S configur
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
Synthetic applications of the obtained chiral sulfinimidate esters. (n.d.).
Asymmetric Synthesis Using Chiral Sulfinyl Groups. (n.d.).
Fernández, I., & Khiar, N. (2003). Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. The Journal of Organic Chemistry, 68(13), 5264–5269.
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
Carreño, M. C. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Asymmetric Synthesis: The Essentials (pp. 1-20). Wiley-VCH.
Zhang, X., & Tan, C. H. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 3(2), 195-210.
Harpp, D. N., Vines, S. M., Montillier, J. P., & Chan, T. H. (1976). Organic sulfur chemistry. Part XXII. The reaction of sulfinate esters with Grignard and organocopper lithium reagents. A useful route to chiral sulfoxides. The Journal of Organic Chemistry, 41(25), 3987–3992.
Willis, M. C., & Seeberger, J. W. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5949–5956.
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
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Yamagaki, T., Tsuji, Y., Maeda, M., & Nakanishi, H. (1997). NMR Spectroscopic Analysis of Sulfated fJ-l ,3-Xylan and Sulfation Stereochemistry. Bioscience, Biotechnology, and Biochemistry, 61(6), 963-968.
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The Strategic Role of Methyl Ethanesulfinate in Medicinal Chemistry: Synthesis, Mechanisms, and Pharmacophore Integration
Introduction: The Linchpin of Organosulfur Drug Design Organosulfur compounds are ubiquitous in modern pharmacology. From the proton-pump inhibitor esomeprazole (a chiral sulfoxide) to the anti-leprosy drug dapsone (a su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Linchpin of Organosulfur Drug Design
Organosulfur compounds are ubiquitous in modern pharmacology. From the proton-pump inhibitor esomeprazole (a chiral sulfoxide) to the anti-leprosy drug dapsone (a sulfone), the oxidation state and stereochemistry of sulfur dictate critical pharmacokinetic and pharmacodynamic properties. Within this chemical space, methyl ethanesulfinate (CAS 31401-21-5)[1] emerges as a highly versatile electrophilic sulfinylating agent.
Unlike traditional sulfonyl chlorides, which directly yield achiral sulfones, sulfinate esters like methyl ethanesulfinate possess a polarized
moiety and a stable chiral sulfur center[2]. This structural feature allows medicinal chemists to execute stereospecific nucleophilic substitutions, paving the way for complex, enantioenriched sulfoxides and downstream sulfones that are critical in targeted therapies.
Mechanistic Pathways and Pharmacological Relevance
The utility of methyl ethanesulfinate lies in its precise reactivity profile. The ester oxygen acts as an excellent leaving group upon attack by carbon nucleophiles (e.g., Grignard or organolithium reagents). According to the classic Andersen method, this substitution proceeds with complete inversion of configuration at the sulfur atom.
Why is this important for drug development? The spatial orientation of the oxygen atom in a chiral sulfoxide can drastically alter receptor binding affinity through specific hydrogen-bonding interactions. Furthermore, the ethanesulfinyl group can be readily oxidized to an ethanesulfonyl group, a privileged motif known to enhance aqueous solubility, decrease lipophilicity, and improve metabolic stability.
Workflow of methyl ethanesulfinate synthesis and its transformation into bioactive scaffolds.
Application: Ethanesulfonyl Pharmacophores in Oncology
A prime example of the ethanesulfonyl group's utility is found in the development of pyridyl inhibitors targeting the Hedgehog (Hh) signaling pathway[3]. Aberrant Hh signaling is implicated in various hyperproliferative diseases, including basal cell carcinoma. The synthesis of these inhibitors often relies on ethanesulfinate derivatives (such as sodium ethanesulfinate or methyl ethanesulfinate) to install the critical sulfur-based pharmacophore that interacts with the Smoothened (SMO) transmembrane protein, thereby halting the transcription of proliferation genes[3].
Mechanism of Hedgehog signaling inhibition by ethanesulfonyl-derived pharmacophores.
Quantitative Data: Organosulfur Functional Groups
To understand the selection of methyl ethanesulfinate over other sulfur reagents, we must compare the physicochemical properties of the resulting functional groups. The table below summarizes why medicinal chemists strategically modulate the oxidation state of sulfur.
Functional Group
S-O Bonds
Geometry
Polarity Contribution
Primary Role in Drug Design
Sulfide (-S-)
0
Bent
High Lipophilicity
Prodrugs; often a metabolic liability (easily oxidized in vivo).
Sulfinate Ester (-S(=O)OR)
2
Tetrahedral (Chiral)
Moderate
Synthetic intermediate; stereospecific building block.
Sulfoxide (-S(=O)-)
1
Tetrahedral (Chiral)
Low (Polar)
Hydrogen bond acceptor; chiral recognition (e.g., Esomeprazole).
Sulfone (-SO₂-)
2
Tetrahedral (Achiral)
Very Low (Highly Polar)
Metabolic stability; rigid geometry for target binding.
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality and In-Process Controls (IPCs) to verify success before proceeding.
Protocol A: Synthesis of Methyl Ethanesulfinate via Direct Esterification
Causality : Sulfinyl chlorides are highly reactive and prone to hydrolysis. The reaction must be strictly anhydrous. An amine base is required to scavenge the HCl byproduct; otherwise, the acidic environment will catalyze the disproportionation of the sulfinate ester into unwanted thiosulfonates and sulfonic acids[4].
Step 1: Setup & Inert Atmosphere : Flame-dry a round-bottom flask. Add anhydrous methanol (1.2 equiv) and anhydrous triethylamine (1.5 equiv) in dry dichloromethane (DCM). Cool the mixture to -78°C under argon. Causality: Low temperature prevents over-oxidation and suppresses side reactions.
Step 2: Reagent Addition : Dropwise add ethanesulfinyl chloride (1.0 equiv) over 30 minutes. IPC: The immediate evolution of a white precipitate (triethylamine hydrochloride) visually validates that the esterification is proceeding.
Step 3: Workup : Warm to 0°C. Quench with water, extract with DCM, and wash the organic layer with cold 0.1 M HCl to remove excess amine, followed by brine. Dry over MgSO₄.
Step 4: IPC & Validation : Isolate the product via vacuum distillation. Validate the formation of the chiral sulfur center via ¹H NMR. Self-Validation Check: Because the sulfur atom is a stereocenter, the two protons on the adjacent CH₂ group of the ethyl moiety are diastereotopic . They will not appear as a simple quartet, but rather as a complex multiplet (ABX₃ system) around 2.6–2.9 ppm. The methoxy group will appear as a sharp singlet at ~3.7 ppm. This specific NMR signature definitively proves the synthesis of the sulfinate ester over an achiral sulfonate.
Protocol B: Stereospecific Synthesis of Alkyl Ethyl Sulfoxide
Causality : The Grignard reagent (R-MgX) acts as a hard nucleophile. The displacement of the methoxy group proceeds via a trigonal bipyramidal transition state, resulting in the inversion of stereochemistry at the sulfur center.
Step 1: Reagent Preparation : Dissolve methyl ethanesulfinate in anhydrous THF under argon and cool to -20°C. Causality: Sub-zero temperatures ensure nucleophilic attack occurs exclusively at the electrophilic sulfur atom, preventing unwanted deprotonation alpha to the sulfur.
Step 2: Nucleophilic Addition : Slowly add the Grignard reagent (1.1 equiv). IPC: Quench a 0.1 mL micro-aliquot in saturated NH₄Cl and analyze via TLC (Hexanes/EtOAc) to confirm the complete consumption of the sulfinate ester (m/z 108.16).
Step 3: Workup : Quench the main reaction with saturated aqueous NH₄Cl. Causality: A mild proton source is required to destroy excess Grignard reagent without catalyzing the racemization of the newly formed sulfoxide.
Step 4: Validation : Purify via column chromatography. Validate via ¹H NMR; the complete disappearance of the methoxy singlet (~3.7 ppm) and the integration of the new alkyl group confirm successful S-O bond cleavage and C-S bond formation.
Recent Advances and Future Perspectives
Historically, synthesizing sulfinate esters required handling foul-smelling and easily oxidized thiols. However, recent breakthroughs by Yoshida and colleagues (2023-2025) have introduced the direct oxidation of thioesters using N-bromosuccinimide (NBS) in alcohols[5]. This methodology significantly expands the chemical space for drug discovery by allowing the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs) with sulfinate ester moieties, bypassing the harsh conditions of classical synthesis[6]. As organocatalytic asymmetric synthesis continues to evolve, the direct, enantioselective installation of the ethanesulfinyl group via methyl ethanesulfinate will become a cornerstone technique in next-generation medicinal chemistry.
References
Ethanesulfinic acid, methyl ester - the NIST WebBook - National Institute of Standards and Technology (NIST). 1
US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents. 3
Recent advances in the synthesis and transformations of sulfinate esters (April 2025) - RSC Publishing. 2
Recent advances in the synthesis and transformations of sulfinate esters (March 2025) - RSC Publishing. 4
Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters - EurekAlert. 5
Reactivity Profile of Methyl Ethanesulfinate vs. Sulfonyl Chlorides: A Comparative Analysis for Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and organic synthesis, sulfur-containing functional groups are of paramount imp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and organic synthesis, sulfur-containing functional groups are of paramount importance. Among the vast arsenal of organosulfur reagents, sulfonyl chlorides and sulfinate esters represent two distinct classes with profoundly different reactivity profiles and synthetic applications. Sulfonyl chlorides are renowned as potent electrophiles, pivotal for constructing the ubiquitous sulfonamide linkage and for activating hydroxyl groups. In contrast, sulfinate esters, such as methyl ethanesulfinate, are more moderately reactive species, prized for their role in the stereocontrolled synthesis of chiral sulfoxides and as versatile intermediates in modern C-S bond-forming reactions. This guide provides a detailed comparative analysis of their structural properties, mechanistic pathways, and reactivity towards nucleophiles, offering field-proven insights to guide strategic decisions in complex molecule synthesis and drug development.
Foundational Principles: Structural and Electronic Disparity
The divergent reactivity of sulfonyl chlorides and sulfinate esters is fundamentally rooted in the oxidation state and electronic environment of the central sulfur atom.
Sulfonyl Chlorides: The Highly Activated Electrophile
The sulfonyl chloride functional group (R-SO₂Cl) features a sulfur atom in a high oxidation state (+6 formal charge within the sulfonyl moiety) and a tetrahedral geometry. The sulfur center is rendered exceptionally electrophilic due to the strong electron-withdrawing inductive effects of two oxygen atoms and an electronegative chlorine atom.[1] This pronounced electron deficiency makes the sulfur atom a prime target for nucleophilic attack. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which facilitates rapid nucleophilic substitution reactions.[1][2] This inherent reactivity makes sulfonyl chlorides powerful and versatile reagents in organic synthesis.
Methyl Ethanesulfinate: The Modulated Sulfur Center
In contrast, the sulfur atom in methyl ethanesulfinate (CH₃CH₂-S(O)-OCH₃) is in a lower oxidation state (+4 formal charge in the sulfinyl group) and possesses a trigonal pyramidal geometry, with a stereogenic lone pair. The electronic environment is significantly different; the sulfur is bonded to one doubly-bonded oxygen, one alkyl group (ethyl), and an alkoxy group (methoxy). While the oxygen atom is electron-withdrawing, the alkoxy group is a less potent withdrawing group compared to the chlorine in sulfonyl chlorides. Consequently, the sulfur center in a sulfinate ester is considerably less electrophilic. The corresponding leaving group, methoxide (CH₃O⁻), is also a stronger base and thus a poorer leaving group than chloride, further tempering the compound's overall reactivity.
A Head-to-Head Comparison of Reactivity
The structural and electronic differences manifest directly in the reactivity of these two classes of compounds towards nucleophiles. The choice between them is a critical strategic decision dictated by the desired transformation.
Mechanistic Pathways of Nucleophilic Substitution
Sulfonyl Chlorides: Nucleophilic substitution at the sulfonyl sulfur is a well-studied process, though the precise mechanism can be substrate and condition-dependent. The reaction is generally considered to proceed through a bimolecular pathway. Evidence supports both a concerted Sₙ2-like mechanism, involving a single trigonal bipyramidal transition state, and a stepwise addition-elimination mechanism that proceeds through a transient trigonal bipyramidal intermediate.[1][3][4] Regardless of the exact pathway, these reactions are typically fast and efficient with a wide range of nucleophiles.
Sulfinate Esters: Nucleophilic substitution at the tricoordinate sulfinyl center also occurs, often with inversion of configuration at the sulfur atom, analogous to an Sₙ2 reaction.[3][5] However, due to the lower electrophilicity of the sulfur and the poorer leaving group ability of the alkoxide, these reactions generally require stronger nucleophiles (e.g., organometallic reagents) or activation to proceed efficiently.[5]
Diagram 1: Comparative reaction pathways for sulfonyl chlorides and sulfinate esters.
Quantitative Reactivity Profile
The following table summarizes the key distinctions that govern the synthetic utility of these reagents.
Strategic Applications in Drug Development and Synthesis
The distinct reactivity profiles translate into highly specialized and complementary roles in modern synthesis.
The Domain of Sulfonyl Chlorides: Building Blocks for Bioactive Molecules
Sulfonyl chlorides are indispensable in medicinal chemistry, primarily for two key transformations.[7]
Sulfonamide Synthesis: The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for forming sulfonamides.[1] The sulfonamide functional group is a privileged scaffold in drug design, present in countless pharmaceuticals, including antibacterial "sulfa drugs," diuretics, anti-inflammatory agents (COX-2 inhibitors), and HIV protease inhibitors.[7] Its value stems from its exceptional hydrolytic stability, its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, which can mimic transition states in enzyme active sites.[7]
Activation of Alcohols: Sulfonyl chlorides like tosyl chloride (TsCl) and mesyl chloride (MsCl) are used to convert alcohols—which have a poor hydroxyl leaving group—into sulfonate esters.[1] Sulfonates (e.g., tosylates, mesylates) are excellent leaving groups, readily displaced by nucleophiles in Sₙ2 or E2 reactions, thus serving as crucial intermediates for a wide range of transformations.[8][9]
Diagram 2: Key synthetic workflows utilizing sulfonyl chlorides in drug development.
The Niche of Sulfinate Esters: Masters of Asymmetric Synthesis
While less reactive, sulfinate esters are invaluable for transformations where fine control, particularly stereocontrol, is essential.
Andersen Synthesis of Chiral Sulfoxides: The most prominent application of sulfinate esters is in the synthesis of enantiomerically pure sulfoxides.[5] In the Andersen method, a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol like (-)-menthol, is treated with an organometallic reagent (e.g., a Grignard reagent). The nucleophilic substitution occurs at the sulfur center with complete inversion of configuration, allowing for the predictable and controlled synthesis of a single enantiomer of the chiral sulfoxide.[5] Chiral sulfoxides are powerful chiral auxiliaries and ligands in asymmetric synthesis.
Versatile Sulfinylating and Sulfenylating Agents: Recent advances have expanded the utility of sulfinate esters. They can serve as precursors for sulfinylation reactions, often under Lewis acid catalysis, and have been developed as odorless and stable sulfenylating agents for the synthesis of thioethers.[5][6]
Diagram 3: Logical workflow of the Andersen method for chiral sulfoxide synthesis.
Field-Proven Experimental Protocols
The theoretical differences in reactivity dictate distinct experimental approaches. The following protocols are designed as self-validating systems for common transformations.
Protocol 1: Synthesis of N-Benzyl-ethanesulfonamide (from a Sulfonyl Chloride)
Objective: To demonstrate the robust formation of a sulfonamide linkage using a highly reactive sulfonyl chloride.
Methodology:
Reagent Preparation: To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
Addition of Sulfonyl Chloride: Dissolve ethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality: The use of a base (triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.[7] The dropwise addition at 0 °C controls the exothermicity of this highly favorable reaction.
Protocol 2: Synthesis of Methyl Phenyl Sulfoxide (from a Sulfinate Ester)
Objective: To illustrate the use of a strong nucleophile to achieve substitution on a less reactive sulfinate ester center.
Methodology:
Reagent Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl benzenesulfinate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Organometallic Reagent: Slowly add a solution of methylmagnesium bromide (1.1 eq, e.g., 3.0 M in diethyl ether) dropwise via syringe over 20 minutes.
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
Monitoring: The reaction can be monitored by quenching a small aliquot with saturated NH₄Cl and analyzing the organic extract by TLC or GC-MS.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography.
Causality: The reaction requires a potent nucleophile (Grignard reagent) and low temperatures to ensure selectivity and prevent side reactions. The inert atmosphere is critical as organometallic reagents are highly reactive towards oxygen and moisture. This controlled environment is essential for the successful and stereospecific transformation central to the Andersen synthesis.[5]
Conclusion and Strategic Outlook
The reactivity profiles of sulfonyl chlorides and sulfinate esters are not merely different; they are complementary, offering chemists distinct tools for specific synthetic challenges.
Sulfonyl chlorides are the reagents of choice for creating highly stable sulfonamide and sulfonate ester linkages. Their high electrophilicity and the excellent leaving group ability of chloride ensure rapid and efficient reactions with a broad range of common nucleophiles, making them workhorses in the construction of pharmaceutical scaffolds and synthetic intermediates.[1][7]
Methyl ethanesulfinate and its analogs represent a class of more nuanced reagents. Their moderate reactivity necessitates more powerful nucleophiles but provides the opportunity for exquisite stereocontrol, as exemplified by the Andersen synthesis of chiral sulfoxides.[5] They are key players in the field of asymmetric synthesis and are emerging as valuable, stable precursors for modern C-S bond-forming methodologies.[6]
For the drug development professional, understanding this dichotomy is essential. When a robust, stable, and biologically relevant sulfonamide is the goal, the sulfonyl chloride is the clear strategic choice. When the objective is the stereocontrolled introduction of a sulfoxide or a more subtle manipulation of a sulfur-containing moiety, the sulfinate ester provides the requisite finesse. Mastery of both reagent classes is, therefore, fundamental to the art and science of modern chemical synthesis.
References
Title: Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry
Source: Benchchem
URL
Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group
Source: Benchchem
URL
Title: Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles
Source: ProQuest
URL
Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4
Source: Wiley Online Library
URL
Title: NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES
Source: IUPAC
URL
Title: Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters
Source: ScienceDaily
URL
Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry
Source: Benchchem
URL
Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
Title: Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH
Source: ACS Publications
URL
Title: Recent advances in the synthesis and transformations of sulfinate esters
Source: RSC Publishing
URL
Title: Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals
Source: Sarchem Labs
URL
Title: Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis
Source: Chemical Review and Letters
URL
Title: NS10.
Title: 10.
Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)
Advanced Radical Precursors: The Sulfinate Ester Platform in Medicinal Chemistry
Part 1: Strategic Overview From Ionic Salts to Covalent Scaffolds In the landscape of late-stage functionalization (LSF), the introduction of sulfur-containing motifs—particularly sulfones and sulfonamides—is pivotal for...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview
From Ionic Salts to Covalent Scaffolds
In the landscape of late-stage functionalization (LSF), the introduction of sulfur-containing motifs—particularly sulfones and sulfonamides—is pivotal for modulating the lipophilicity and metabolic stability of drug candidates. Historically, this space has been dominated by sodium sulfinates (Langlois reagents) and sulfonyl chlorides . While effective, these reagents suffer from distinct limitations: sodium sulfinates have poor solubility in organic solvents and high oxidation potentials (
vs SCE), while sulfonyl chlorides are often hydrolytically unstable and genotoxic.
Sulfinate Esters (
) have emerged as a superior, "privileged" class of radical precursors. Unlike their ionic counterparts, sulfinate esters are covalent, lipophilic, and amenable to silica gel chromatography. More critically, their redox properties are tunable via the ester moiety (), allowing for the precise generation of sulfonyl radicals () or, under specific conditions, sulfinyl radicals () using mild photoredox or electrochemical catalysis.
This guide details the operational mechanics of deploying sulfinate esters as radical precursors, moving beyond basic synthesis to the causal logic required for high-value medicinal chemistry applications.
Part 2: Mechanistic Principles & Activation
The Redox Switch
The utility of sulfinate esters lies in their ability to mask the reactive sulfonyl radical until activation. Unlike sulfonyl hydrazides (which require elevated temperatures or stoichiometric oxidants), sulfinate esters can be activated via Single Electron Transfer (SET) oxidation.
Mechanism of Action:
Excitation: A photocatalyst (PC) is excited by visible light.
Oxidation: The excited PC* oxidizes the sulfinate ester, generating a transient radical cation.
Fragmentation: The C-O bond weakens (often assisted by the stability of the leaving carbocation or radical), releasing the sulfonyl radical (
) .
Trapping: The sulfonyl radical is trapped by an alkene (Giese addition) or an arene (homolytic aromatic substitution).
Note on Chirality: Unlike sulfones, sulfinate esters possess a stereogenic sulfur center. While radical generation typically ablates this stereochemistry, the precursor's chirality can be leveraged in non-radical nucleophilic substitution pathways (sulfinyl transfer), offering orthogonal reactivity modes.
Figure 1: Oxidative activation pathway of sulfinate esters to generate sulfonyl radicals via photoredox catalysis.
Part 3: Synthetic Utility & Strategic Selection
When designing a synthesis, choosing between a salt and an ester is a decision based on solubility and redox matching .
Comparative Analysis: Radical Precursors
Feature
Sodium Sulfinates ()
Sulfinate Esters ()
Sulfonyl Chlorides ()
Solubility
Water/DMSO (Polar)
DCM, THF, Toluene (Non-polar)
Organic Solvents
Stability
High (Hygroscopic)
High (Chromatography stable)
Low (Hydrolysis prone)
Radical Mechanism
Oxidative (SET)
Oxidative (SET) or Homolytic
Reductive (SET) or Atom Transfer
Redox Potential
Fixed ( V)
Tunable (via Ester R')
Fixed
Primary Utility
Simple Alkyl/Aryl Sulfones
Complex/Late-Stage Sulfones
Sulfonamides
Key Applications
Desulfinylative Cross-Coupling: While less common for esters than salts, specific "Redox-Active Esters" (e.g., N-hydroxyphthalimide sulfinates) can extrude
to generate alkyl radicals for C-C bond formation.
Sulfonylation of Heteroarenes: Direct C-H sulfonylation of indoles and pyridines using sulfinate esters avoids the use of strong acids required for Friedel-Crafts approaches.
Synthesis of Sulfinamides: Radical-mediated S-N bond formation, providing access to sulfoximine precursors.
Part 4: Validated Experimental Protocol
Protocol: Photoredox Sulfonylation of Alkenes using Sulfinate Esters
This protocol describes the synthesis of a
-hydroxysulfone via the radical addition of a sulfinate ester to a styrene derivative. This system is self-validating: the color change of the photocatalyst often indicates the active state, and the reaction is insensitive to trace water.
Reagents:
Substrate: Styrene derivative (0.2 mmol)
Radical Precursor: Methyl
-toluenesulfinate (0.3 mmol, 1.5 equiv)
Photocatalyst:
(2 mol%) or (1 mol%)
Solvent: Acetonitrile/Water (4:1) or DCM (depending on catalyst)
Light Source: Blue LED (450 nm, ~10W)
Step-by-Step Workflow:
Preparation (The "Dark" Phase):
In an 8 mL vial equipped with a magnetic stir bar, charge the Styrene (1.0 equiv) and Sulfinate Ester (1.5 equiv).
Add the Photocatalyst.[1][2][3] Note: If using Eosin Y, the solution will be orange; if Ir-based, it will be yellow.
Dissolve in solvent (2.0 mL, 0.1 M concentration).
Critical Step: Sparge the solution with Nitrogen or Argon for 10 minutes.
Causality: Oxygen is a potent quencher of the triplet excited state of the photocatalyst (
). Failure to degas will result in an induction period or total reaction failure.
Irradiation (The "Light" Phase):
Seal the vial (Teflon-lined cap).
Place in a photoreactor or 2 cm away from the Blue LED strip. Use a fan to maintain temperature at
.
Stir vigorously (1000 rpm).
Monitoring: Monitor by TLC or LCMS at 2 hours. The disappearance of the sulfinate ester (often lower
than the sulfone product) indicates conversion.
Workup & Isolation:
Dilute with water and extract with Ethyl Acetate (3x).
Wash combined organics with Brine. Dry over
.
Concentrate and purify via silica gel chromatography.
Figure 2: Operational workflow for photoredox sulfonylation. The degassing step is the primary control point for reproducibility.
Part 5: References
Review on Sulfinate Esters:
Recent advances in the synthesis and transformations of sulfinate esters.[4][5][6]
Chem. Commun., 2025.
(Note: Year/Vol may vary based on specific issue release).
Photoredox Sulfonylation (Alcohol to Sulfinate):
Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides.[1]
J. Am. Chem. Soc., 2023.
Ni/Photoredox Dual Catalysis:
Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling.[2]
Chem. Sci., 2018, 9, 2873-2878.
Sulfinyl Radicals from Sulfinyl Sulfones:
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
Nat. Commun., 2021, 12, 5246.
Chiral Sulfinate Esters:
Synthesis of chiral sulfinate esters by asymmetric condensation.
Protocol for the Synthesis of Methyl Ethanesulfinate from Ethanesulfinyl Chloride
Introduction & Strategic Overview Sulfinate esters (sulfinic acid esters) are highly versatile intermediates in synthetic organic chemistry and pharmaceutical sciences[1]. Characterized by a stereogenic sulfur center, th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Sulfinate esters (sulfinic acid esters) are highly versatile intermediates in synthetic organic chemistry and pharmaceutical sciences[1]. Characterized by a stereogenic sulfur center, they serve as critical building blocks for the asymmetric synthesis of chiral sulfoxides, sulfinamides, and complex pharmacophores[1].
As a Senior Application Scientist, I have structured this protocol to address the specific chemical sensitivities of sulfur(IV) compounds. The synthesis of methyl ethanesulfinate from ethanesulfinyl chloride and methanol is a fundamental transformation, but it is notoriously prone to side reactions if the microenvironment is not strictly controlled. This guide provides a field-proven, self-validating methodology that ensures high yield, preserves the integrity of the sulfinyl group, and prevents the disproportionation pathways commonly associated with these substrates.
Mechanistic Rationale & Reaction Dynamics
The formation of methyl ethanesulfinate proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfinyl sulfur[2]. Methanol acts as the nucleophile, attacking the sulfur atom to form a transient tetracoordinate intermediate, which subsequently collapses to expel the chloride leaving group[2].
The Critical Role of the Base Environment:
Unlike traditional carboxylic acid esterifications that can be driven by acid catalysis, the synthesis of sulfinate esters must be conducted under strictly basic conditions[1]. Acidic environments promote the rapid disproportionation of sulfinic derivatives into undesirable thiosulfonates and sulfonic acids[1]. To prevent this, an amine base—typically triethylamine (TEA) or pyridine—is employed as an acid scavenger[3]. The base rapidly neutralizes the generated hydrogen chloride to form a stable ammonium salt, driving the reaction forward while protecting the thermally and chemically labile sulfinate ester product[2][3].
Fig 1. Mechanistic pathway of methyl ethanesulfinate synthesis via nucleophilic substitution.
Experimental Design & Quantitative Parameters
To ensure reproducibility, the reaction is scaled to a standard 10 mmol working volume. All quantitative data and stoichiometric ratios are summarized in the table below.
Reagent / Material
Role in Reaction
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Ethanesulfinyl chloride
Electrophile
112.58
1.0
1.12 g (ca. 0.88 mL)
Methanol (Anhydrous)
Nucleophile
32.04
1.2
0.38 g (ca. 0.48 mL)
Triethylamine (TEA)
Base / Scavenger
101.19
1.5
1.52 g (ca. 2.09 mL)
Dichloromethane (DCM)
Aprotic Solvent
84.93
N/A
25 mL total
Note: The slight excess of methanol ensures complete consumption of the highly reactive sulfinyl chloride, while the 1.5 equivalents of TEA guarantee that the reaction microenvironment remains basic throughout the process[3].
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the sulfinate ester.
Step-by-Step Methodology
This protocol is engineered with causality in mind. Understanding why a step is performed is critical for troubleshooting and scaling.
Step 1: System Initialization
Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Causality: Sulfinyl chlorides are highly moisture-sensitive. Any ambient water will act as a competing nucleophile, hydrolyzing the starting material into ethanesulfinic acid and drastically reducing the ester yield.
Step 2: Reagent Preparation
Action: Add 20 mL of anhydrous DCM, methanol (12 mmol), and TEA (15 mmol) to the flask. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.
Causality: The reaction is highly exothermic. Pre-cooling the nucleophile/base mixture suppresses the kinetic energy of the system, preventing thermal degradation of the product and minimizing the formation of symmetrical sulfites.
Step 3: Controlled Addition
Action: Dissolve ethanesulfinyl chloride (10 mmol) in 5 mL of anhydrous DCM. Using a syringe pump or dropping funnel, add this solution dropwise to the reaction mixture over 15–20 minutes, strictly maintaining the internal temperature at 0 °C.
Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. This guarantees that every molecule of sulfinyl chloride immediately encounters an excess of methanol and base, preventing side reactions between unreacted sulfinyl chloride and the newly formed product.
Step 4: Incubation and Maturation
Action: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath. Gradually warm the system to room temperature and stir for an additional 2 hours.
Causality: The initial 0 °C phase controls the kinetic attack. Warming to room temperature provides the necessary activation energy to push any remaining unreacted starting material to thermodynamic completion.
Step 5: Quench and Aqueous Workup
Action: Quench the reaction by adding 15 mL of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM (2 x 10 mL). Combine all organic layers.
Causality: NaHCO₃ safely neutralizes residual HCl and any unreacted sulfinyl chloride. It is a mild base; using a strong base (like NaOH) would risk hydrolyzing the newly formed methyl ethanesulfinate back into the sulfinate salt.
Step 6: Isolation and Purification
Action: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C.
Causality: Sulfinate esters are thermally labile. Elevated temperatures during solvent evaporation can induce rearrangements or degradation. The crude product can be used directly or purified via short-path vacuum distillation to yield pure methyl ethanesulfinate as a clear liquid.
Self-Validating System & Analytical Verification
To ensure trustworthiness, the protocol must be independently verifiable at key stages. Use the following analytical markers to validate the success of your synthesis:
In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting ethanesulfinyl chloride is highly reactive and will streak on silica. The successful formation of methyl ethanesulfinate is indicated by the appearance of a distinct, moderately polar spot. Because it lacks a strong chromophore, visualize the plate using a KMnO₄ or iodine stain.
Post-Reaction Validation (¹H NMR in CDCl₃):
Success Indicator: The definitive proof of esterification is the appearance of a sharp singlet at ~3.7 ppm , corresponding to the newly integrated methoxy group (-OCH₃). The ethyl chain will present a multiplet at ~2.7 ppm (-CH₂-) and a triplet at ~1.3 ppm (-CH₃).
Failure Mode Indicator: The presence of a broad, highly deshielded peak (>10 ppm) indicates the presence of acidic protons, signaling that the product has hydrolyzed to ethanesulfinic acid due to moisture contamination or an insufficient basic environment.
References
The mechanistic principles and standard conditions applied in this protocol are grounded in the following authoritative sources:
Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.
URL: [Link]
One-pot preparation of methyl ethanesulfinate reagents
Executive Summary Methyl ethanesulfinate ( ) is a pivotal organosulfur reagent used in medicinal chemistry for the introduction of ethyl sulfinyl motifs, serving as a bioisostere for carbonyls and a precursor for chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl ethanesulfinate (
) is a pivotal organosulfur reagent used in medicinal chemistry for the introduction of ethyl sulfinyl motifs, serving as a bioisostere for carbonyls and a precursor for chiral sulfoxides and sulfonimidamides. Traditionally, sulfinate esters are prepared via the instability-prone sulfinyl chloride intermediate or the harsh oxidation of thiols.
This Application Note details a robust, one-pot oxidative alkoxylation protocol starting from diethyl disulfide. This method is superior to traditional routes utilizing ethanethiol (a volatile gas, bp 35°C) or ethanesulfonyl chloride (requires reductive dechlorination). By utilizing N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as an oxidative activator in methanol, researchers can achieve high-purity conversion under mild conditions.
Key Advantages:
Safety: Avoids handling gaseous ethanethiol.
Efficiency: Bypasses the isolation of unstable sulfinyl chloride intermediates.
Scalability: Suitable for gram-scale preparation in standard laboratory glassware.
Mechanistic Principles
The reaction proceeds via the oxidative cleavage of the disulfide bond. The electrophilic halogen source (NCS/NBS) generates a sulfenyl halide intermediate, which is further oxidized to the sulfinyl derivative in the presence of alcohol. The alcohol acts as the nucleophile, trapping the activated sulfur species to form the sulfinate ester.
Figure 1: Reaction Pathway
The following diagram illustrates the oxidative transformation from diethyl disulfide to methyl ethanesulfinate.
Caption: Fig 1. Step-wise oxidative conversion of diethyl disulfide to methyl ethanesulfinate via in-situ sulfinyl halide generation.
Note: The solution will turn orange/red. Exothermic control is crucial; maintain T < 5°C to prevent over-oxidation to the sulfonate (sulfone ester).
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20-25°C) and stir for an additional 2 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or GC-MS. The disulfide spot (
) should disappear, and a more polar sulfinate spot () should appear.
Quenching: Dilute the reaction mixture with DCM (100 mL). Pour into a separatory funnel containing sat.
(50 mL) and sat. (50 mL) to neutralize acid byproducts and quench excess halogen.
Extraction: Shake vigorously. Separate the organic layer.[1] Extract the aqueous layer once more with DCM (50 mL).
Drying & Concentration: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure at mild temperature (bath < 30°C).
Critical Warning: Methyl ethanesulfinate is volatile. Do not apply high vacuum for extended periods.
Purification: Purify via flash column chromatography (Silica gel, 0
30% EtOAc in Hexanes).
Yield Expectation: 75-85% as a colorless oil.
Method B: Reductive Esterification from Ethanesulfonyl Chloride
Alternative route if Ethanesulfonyl Chloride is the available stock.
Reagents:
Ethanesulfonyl Chloride (CAS: 1912-30-7)
Trimethyl Phosphite (
)
Dichloromethane (DCM)
Protocol:
Dissolve Ethanesulfonyl chloride (10 mmol) in dry DCM (20 mL) under
.
Cool to -78°C.
Add Trimethyl Phosphite (11 mmol) dropwise.
Allow to warm to 0°C over 2 hours.
Concentrate and distill (Kugelrohr) to separate the product from phosphate byproducts.
Data Analysis & Quality Control
The following table summarizes the expected analytical data for validating the synthesized reagent.
Technique
Parameter
Expected Signal / Observation
Interpretation
1H NMR
3.75 ppm (s, 3H)
Singlet
Methoxy group () attached to chiral sulfur.
1H NMR
2.6-2.8 ppm (m, 2H)
Multiplet
Diastereotopic methylene protons () due to chiral sulfur center.
1H NMR
1.35 ppm (t, 3H)
Triplet
Terminal methyl group of the ethyl chain.
GC-MS
Molecular Ion
for .
IR
Stretch
Characteristic sulfinate band.
Handling & Stability
Volatility: Methyl ethanesulfinate is a low-molecular-weight ester. It has significant vapor pressure. Store in a tightly sealed vial at -20°C.
Hygroscopicity: Sulfinates can hydrolyze back to sulfinic acids/salts in the presence of moisture. Ensure anhydrous storage.
Racemization: The sulfur atom is a stereogenic center. The prepared reagent is racemic. If enantiopure synthesis is required, catalytic asymmetric esterification (e.g., using quinine-derived catalysts) is necessary, though this protocol yields the racemate.
References
Sharpless, K. B., et al. (1987). "Convenient synthesis of sulfinate esters from sulfonyl chlorides." The Journal of Organic Chemistry, 52(12), 2598-2602.
Luu, H. T., et al. (2021). "Ultrasound-promoted oxidative esterification of thiols to sulfinate esters using NBS." Organic & Biomolecular Chemistry, 19, 2123.
Drabowicz, J., & Mikolajczyk, M. (1980). "Oxidative conversion of disulfides to sulfinic esters." Synthesis, 1980(1), 32-34.
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and chemistry of chiral sulfoxides." Chemical Reviews, 103(9), 3651-3706.
Application Note: Enantioselective Synthesis using Chiral Methyl Ethanesulfinate
This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for the use of Chiral Methyl Ethanesulfinate in enantioselective synthesis. This guide assumes the user intends to util...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for the use of Chiral Methyl Ethanesulfinate in enantioselective synthesis. This guide assumes the user intends to utilize this reagent for the stereospecific transfer of the ethyl-sulfinyl unit (
) to nucleophiles, a critical transformation in the synthesis of chiral sulfoxides and sulfinamides.
)
Executive Summary & Mechanistic Grounding
Chiral Methyl Ethanesulfinate (specifically the enantiomerically enriched methyl ester of ethanesulfinic acid,
) is a high-precision reagent used to introduce chiral ethyl-sulfinyl motifs into drug candidates. Unlike the bulky "Andersen reagent" (menthyl -toluenesulfinate), the methyl ester offers higher atom economy and distinct reactivity profiles due to the reduced steric hindrance of the methoxy leaving group.
Mechanistic Principle: The
-like Inversion
The core utility of this reagent relies on Nucleophilic Substitution at Sulfur (
) . The reaction proceeds via a trigonal bipyramidal transition state where the incoming nucleophile (Nu) attacks the sulfur center opposite to the leaving group (OMe).
Stereochemistry: The reaction proceeds with complete inversion of configuration at the sulfur center.[1]
Implication: Starting with
-Methyl ethanesulfinate yields the -Sulfoxide (assuming standard Cahn-Ingold-Prelog priority retention between OMe and the incoming nucleophile).
Pathway Visualization
The following diagram illustrates the stereochemical pathway and the divergence into Sulfoxides and Sulfinamides.
Figure 1: Stereodivergent synthesis pathways using Chiral Methyl Ethanesulfinate. The process is characterized by predictable inversion of stereochemistry.
Critical Reagent Handling & Preparation
Unlike the commercially ubiquitous Ellman’s sulfinamide, Chiral Methyl Ethanesulfinate is often prepared in situ or via catalytic asymmetric condensation immediately prior to use to ensure maximum enantiomeric excess (
).
Sourcing / Synthesis
If not purchasing custom-synthesized stocks, the most robust method for generating this reagent with high
is the Pentanidium-Catalyzed Asymmetric Condensation (Zhang et al., Nature 2022).
Storage: Store at -20°C under Argon. Methyl sulfinates are hygroscopic and prone to hydrolysis.
Protocol A: Synthesis of Chiral Ethyl Aryl Sulfoxides
Objective: Synthesis of
-Ethyl Phenyl Sulfoxide from -Methyl Ethanesulfinate.
Reagents & Equipment
Substrate:
-Methyl ethanesulfinate (>98% ).
Nucleophile: Phenylmagnesium Bromide (PhMgBr), 1.0 M in THF.
Solvent: Anhydrous Toluene (Preferred for stereocontrol) or THF.
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
Dissolution: Add
-Methyl ethanesulfinate (1.0 equiv, 1.0 mmol) and anhydrous Toluene (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Expert Insight: Low temperature is non-negotiable. Higher temperatures (-20°C or above) significantly increase the risk of racemization via sulfine intermediates or ligand exchange.
Nucleophile Addition: Add PhMgBr (1.2 equiv, 1.2 mmol) dropwise via syringe over 15 minutes.
Observation: A white precipitate (magnesium methoxide) may form.
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (or chiral HPLC if available).
Quench: Quench the reaction at -78°C by adding saturated aqueous
(5 mL).
Workup: Allow to warm to room temperature. Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over
Good solubility, but coordinating nature can erode slightly.
DCM
8.93
Poor
Avoid. Nucleophilic attack is sluggish; side reactions occur.
Common Failure Modes
Racemization: Caused by conducting the reaction > -40°C.
Low Yield: Moisture in the solvent hydrolyzes the sulfinate ester to the sulfinic acid (achiral/unstable) before the Grignard attacks.
Over-addition: Excess Grignard can attack the resulting sulfoxide to form a sulfide/sulfone mixture (though rare at -78°C).
Experimental Workflow Diagram
The following diagram outlines the decision logic for selecting the correct protocol based on the desired target molecule.
Figure 2: Operational workflow for selecting reaction conditions based on the target pharmacophore.
References
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022).[8] Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 602, 443–448. [8]
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95.
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Sulfinamides. Accounts of Chemical Research, 35(11), 984–995.
Han, Z. Y., & Toste, F. D. (2020). Chiral Sulfur Reagents for Asymmetric Synthesis. Chemical Reviews, 120(15), 7683-7730.
Application Note: Methyl Ethanesulfinate in Sulfoxide Synthesis
The following Application Note and Protocol guide details the use of Methyl Ethanesulfinate in the synthesis of sulfoxides. This document is structured for researchers and drug development professionals, focusing on the...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the use of Methyl Ethanesulfinate in the synthesis of sulfoxides. This document is structured for researchers and drug development professionals, focusing on the Andersen Substitution method, which is the primary application of sulfinate esters.
Executive Summary
Methyl Ethanesulfinate (
) is an alkyl sulfinate ester utilized primarily as a sulfinylating agent in organic synthesis. Unlike its sulfonate analog (methyl ethanesulfonate), which is a potent alkylating agent, the sulfinate serves as an electrophilic source of the ethyl-sulfinyl moiety ().
Its core application lies in the synthesis of ethyl sulfoxides via nucleophilic substitution with organometallic reagents (Grignard or Organolithium). This method offers a distinct advantage over direct oxidation of sulfides by preventing over-oxidation to sulfones and allowing for the construction of asymmetric sulfoxides if chiral sulfinate precursors are employed (though methyl esters are typically racemic).
Key Distinction:
Reagent: Methyl Ethanesulfinate (
) Yields Ethyl Sulfoxides .
Common Confusion: Often confused with Methyl Ethanesulfonate (
), a genotoxic impurity and alkylating agent. Ensure the correct oxidation state S(IV) is used.
Mechanism of Action: The Andersen Substitution
The synthesis of sulfoxides from sulfinate esters proceeds via a nucleophilic substitution at the sulfur atom, known as the Andersen Synthesis .
Reaction Pathway[2][3]
Nucleophilic Attack: The organometallic reagent (e.g., Phenylmagnesium bromide,
) acts as a hard nucleophile, attacking the electrophilic sulfur center of the methyl ethanesulfinate.
Intermediate Formation: A hypervalent sulfur trigonal bipyramidal intermediate (sulfurane) is proposed, though the reaction is often concerted
-like.
Elimination: The methoxy group (
) is expelled as a leaving group (magnesium methoxide).
Stereochemistry: The reaction proceeds with inversion of configuration at the sulfur center. While methyl ethanesulfinate is typically used as a racemate, this mechanistic feature is critical when using chiral analogs (e.g., menthyl sulfinates) for enantioselective synthesis.
Mechanistic Diagram
Caption: Mechanistic pathway for the synthesis of ethyl sulfoxides via Grignard addition to methyl ethanesulfinate.
Detailed Experimental Protocol
Target Synthesis: Synthesis of Ethyl Phenyl Sulfoxide (
Glassware: All glassware must be flame-dried or oven-dried (
) and cooled under a stream of dry nitrogen/argon.
Solvent: THF must be anhydrous. Distill over Sodium/Benzophenone or use a solvent purification system (SPS).
Reagent Handling: Methyl ethanesulfinate is hygroscopic and sensitive to oxidation. Handle under inert atmosphere.
Step-by-Step Procedure
Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
Substrate Dissolution: Add Methyl Ethanesulfinate (1.24 g, 10.0 mmol) followed by anhydrous THF (20 mL) via syringe.
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Note: Low temperature prevents side reactions such as ligand exchange or over-alkylation, although sulfinates are generally more robust than sulfinyl chlorides.
Grignard Addition: Slowly add Phenylmagnesium Bromide (12.0 mL, 12.0 mmol, 1.0 M in THF) dropwise over 15 minutes.
Observation: A slight exotherm may occur; maintain internal temperature below -60°C.
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 3:1). The sulfinate ester spot should disappear.
Quenching: Carefully quench the reaction at 0°C by adding saturated aqueous
Combine organic layers and wash with Brine (20 mL).
Dry over anhydrous
or .
Purification: Filter and concentrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).
Workflow Diagram
Caption: Operational workflow for the synthesis of ethyl phenyl sulfoxide.
Optimization & Troubleshooting
Solvent Compatibility
The choice of solvent significantly impacts the yield and suppression of side products (such as sulfoxide reduction or exchange).
Solvent
Dielectric Constant
Suitability
Notes
THF
7.5
Excellent
Standard for Grignard reagents; good solubility.
Diethyl Ether
4.3
Good
Can be used; lower boiling point limits warming steps.
Toluene
2.4
Moderate
Requires higher temperatures; Grignard solubility may be lower.
DCM
8.9
Poor
Incompatible with Grignard reagents (reacts to form carbenes).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in solvent/atmosphere
Ensure rigorous drying of THF and glassware. Use fresh Grignard.
Sulfone Formation
Oxidation of product
Degas solvents; avoid exposure to air during workup until quenched.
Unreacted Ester
Steric hindrance or old Grignard
Titrate Grignard reagent before use. Increase reaction time at 0°C.
Racemization
High Temperature
If using chiral sulfinates, keep T < -20°C. (Not applicable for racemic methyl ester).
Safety & Handling
Methyl Ethanesulfinate: Irritant. Avoid inhalation. Store at 2-8°C under inert gas to prevent hydrolysis to ethanesulfinic acid.
Grignard Reagents: Pyrophoric/Water-reactive. Handle with extreme caution. Ensure a quenching plan is in place.[3]
Waste Disposal: Quenched aqueous layers contain magnesium salts and methanol; dispose of according to solvent waste regulations.
References
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link
Foundational paper establishing the nucleophilic substitution of sulfin
Drabowicz, J., & Mikołajczyk, M. (1982). "Sulfoxides".[1][4][5][6][7][8] Synthetic Communications, 11(12), 1025-1030. Link
Discusses general methods for sulfoxide synthesis including sulfin
Han, J., et al. (2018).[4] "Chiral Sulfoxides: Advances in Asymmetric Synthesis". Chemical Society Reviews, 47, 1307-1350.[4] Link[4]
Comprehensive review on the utility of sulfin
Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. Link
Details the mechanistic aspects of the Andersen substitution.
Introduction & Scientific Context In modern synthetic chemistry and drug development, the construction of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds is traditionally dominated by palladium- or nickel-catalyzed cro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
In modern synthetic chemistry and drug development, the construction of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds is traditionally dominated by palladium- or nickel-catalyzed cross-coupling. However, the pharmaceutical industry is increasingly shifting toward transition-metal-free methodologies to eliminate heavy-metal trace impurities, prevent catalyst poisoning, and reduce late-stage purification costs.
Sulfur(IV) compounds—particularly sulfinates and sulfinate esters—have emerged as highly versatile building blocks for these metal-free paradigms1[1]. Methyl ethanesulfinate (CAS 31401-21-5) serves as an excellent electrophilic sulfur(IV) hub. It enables direct, transition-metal-free cross-coupling at the sulfur center (an Andersen-type S-C bond formation) to yield ethyl sulfoxides. These intermediates can subsequently undergo desulfinative C-C cross-coupling to construct complex molecular scaffolds2[2].
Mechanistic Causality: The "Why" Behind the Chemistry
To successfully execute this protocol, researchers must understand the thermodynamic and kinetic drivers of the reaction:
Electrophilic Activation: The methoxy group (-OMe) in methyl ethanesulfinate acts as a superior leaving group compared to the ethyl backbone. When subjected to a nucleophile like a Grignard reagent (R-MgX), the magnesium strongly coordinates to the highly polarized sulfinyl oxygen (S=O), drastically increasing the electrophilicity of the sulfur center.
Nucleophilic Attack & S-C Formation: The carbanion equivalent attacks the sulfur(IV) center, displacing the methoxide to form an ethyl sulfoxide. This pathway completely bypasses the oxidative addition and reductive elimination cycles required in Pd-catalysis3[3].
Desulfinative C-C Coupling: The resulting sulfoxide can be reacted with a second equivalent of an organometallic reagent under forcing conditions. The extrusion of sulfur dioxide (SO₂) provides the immense thermodynamic driving force needed to forge a new C-C bond without transition metals[2].
Experimental Workflow & Logic Diagram
Fig 1. Logical workflow of metal-free cross-coupling via methyl ethanesulfinate.
Quantitative Data: Reaction Optimization
To ensure high fidelity in the transition-metal-free cross-coupling of methyl ethanesulfinate with phenylmagnesium bromide (forming ethyl phenyl sulfoxide), reaction parameters must be strictly controlled. The table below summarizes the optimization data, highlighting the causality of solvent and stoichiometry choices.
Entry
Solvent
Equivalents (R-MgX)
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
THF
1.0
0 to 25
2
45
Incomplete conversion; competitive side reactions deplete the nucleophile.
2
THF
1.5
0 to 25
2
92
Optimal stoichiometry ensures complete consumption of the sulfinate ester.
3
Et₂O
1.5
0 to 25
2
78
Lower solubility of the intermediate magnesium alkoxide restricts turnover.
4
Toluene
1.5
0 to 25
4
35
Poor stabilization of the Grignard reagent reduces its nucleophilicity.
Self-Validating System: This protocol incorporates mandatory in-process controls (IPCs) to ensure researchers can validate the reaction state before proceeding to the quench phase, guaranteeing trustworthiness and reproducibility.
Phenylmagnesium bromide (1.5 equiv, 15 mmol, 3.0 M in THF)
Anhydrous Tetrahydrofuran (THF) (20 mL)
Saturated NH₄Cl aqueous solution
Step 1: System Preparation & Purging
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.
Backfill with ultra-high purity Argon (repeat 3x).
Causality: Trace moisture rapidly protonates the Grignard reagent, leading to the formation of benzene and effectively reducing the stoichiometry, which stalls the cross-coupling.
Step 2: Reagent Charging & Cryogenic Cooling
Inject 20 mL of anhydrous THF and 1.08 g of methyl ethanesulfinate into the flask against a positive Argon flow.
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure complete thermal equilibrium.
Step 3: Nucleophilic Cross-Coupling
Add phenylmagnesium bromide (5.0 mL, 3.0 M in THF) dropwise over 15 minutes via a precision syringe pump.
Causality: Dropwise addition at cryogenic temperatures prevents localized exothermic heating, suppressing the formation of symmetrical sulfoxide byproducts and preserving the integrity of the ethyl group.
Allow the reaction to slowly warm to room temperature (25 °C) over 2 hours.
Step 4: In-Process Control (IPC) & Self-Validation
Validation Execution: Withdraw a 50 µL aliquot using a micro-syringe, quench immediately with 100 µL sat. NH₄Cl, extract with 200 µL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) and GC-MS.
Validation Criteria: The complete disappearance of the methyl ethanesulfinate peak (m/z 108) and the dominant appearance of the ethyl phenyl sulfoxide peak (m/z 154) validates successful S-C cross-coupling. Do not proceed to Step 5 until this criterion is met.
Step 5: Quenching and Isolation
Once validated, cool the flask to 0 °C and slowly quench the remaining magnesium salts with 15 mL of saturated NH₄Cl(aq).
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via flash column chromatography to yield pure ethyl phenyl sulfoxide, ready for subsequent desulfinative C-C coupling.
References
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents
Organic Letters, ACS Publications
URL
Sulfur(IV)
Recent advances in the synthesis and transformations of sulfinate esters
RSC Advances, Royal Society of Chemistry
URL
Application Note: Solvent Selection Strategies for Methyl Ethanesulfinate Alkylation Reactions
This Application Note is structured to provide a comprehensive, mechanism-driven guide to solvent selection for the alkylation of ethanesulfinate species. It addresses the critical challenge of regioselectivity (S- vs.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, mechanism-driven guide to solvent selection for the alkylation of ethanesulfinate species. It addresses the critical challenge of regioselectivity (S- vs. O-alkylation) , a common bottleneck in drug development when synthesizing sulfones or chiral sulfinate esters.
Executive Summary
The alkylation of ethanesulfinate salts is a pivotal transformation in medicinal chemistry, serving as the gateway to two distinct pharmacophores: ethyl methyl sulfone (via S-alkylation) and methyl ethanesulfinate (via O-alkylation). The outcome of this reaction is not governed solely by the reagents but is dictated by the solvent system , which modulates the nucleophilicity of the ambident sulfinate anion.
This guide provides a rational framework for solvent selection, enabling researchers to steer reactivity toward the desired chemotype. It covers mechanistic principles, solvent screening protocols, and self-validating experimental procedures.
Mechanistic Foundation: The Ambident Dilemma
The ethanesulfinate anion (
) is an ambident nucleophile with two reactive centers:
Oxygen (O): Hard nucleophile, high negative charge density.
According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the reaction outcome depends on the interplay between the solvent, the counter-ion, and the electrophile.
The Solvent Effect[1]
S-Alkylation (Thermodynamic Control): Favored by Polar Protic solvents or Polar Aprotic solvents that solvate the cation but leave the anion "naked." The formation of the C–S bond is generally more exothermic, making sulfones the thermodynamic product.
O-Alkylation (Kinetic/Hard Control): Favored when the sulfur center is sterically hindered or when the oxygen is activated by specific solvation cages (e.g., in non-polar solvents with phase transfer catalysts) or when reacting with "hard" electrophiles (e.g., diazonium salts, trialkyloxonium salts).
Pathway Visualization
The following diagram illustrates the divergent reaction pathways controlled by solvent-solute interactions.
Figure 1: Divergent alkylation pathways of the ethanesulfinate anion governed by solvent-mediated nucleophilicity.
Solvent Selection Guide
For S-Alkylation (Target: Sulfones)
To synthesize ethyl methyl sulfone, the goal is to maximize the nucleophilicity of the sulfur atom or suppress the oxygen's reactivity via hydrogen bonding.
Solvent Class
Examples
Mechanism of Action
Recommendation
Polar Aprotic
DMF, DMSO, NMP
Solvates cations (, ) efficiently, leaving the sulfinate anion "naked" and highly reactive. S-alkylation dominates due to the high nucleophilicity of the sulfur lone pair.
Primary Choice for rapid, high-yield sulfone synthesis.
Polar Protic
Methanol, Ethanol, Water
Forms strong Hydrogen bonds with the sulfinate Oxygens, effectively "caging" them. This steric and electronic shielding forces the electrophile to attack the softer Sulfur.
Secondary Choice ; slower rates but excellent S-selectivity.
For O-Alkylation (Target: Sulfinate Esters)
Synthesizing methyl ethanesulfinate directly via alkylation is challenging because S-alkylation is thermodynamically preferred. O-alkylation requires "Hard/Hard" matching or specific solvent conditions.
Solvent Class
Examples
Mechanism of Action
Recommendation
Non-Polar + PTC
DCM, Toluene (with Crown Ethers or TBAB)
In non-polar media, the salt exists as a tight ion pair. The oxygen, being the site of highest charge density, interacts with the "Hard" electrophile (e.g., Methyl Triflate, Trimethyloxonium tetrafluoroborate).
Required for O-alkylation. Use with "Hard" alkylating agents.
Etherial
THF, DME
Weak solvation of the anion. When combined with hard electrophiles (e.g., Diazomethane), O-alkylation is favored.
Protocol A: S-Selective Alkylation (Synthesis of Ethyl Methyl Sulfone)
This protocol utilizes the "naked anion" effect in polar aprotic solvents to drive S-alkylation.
Reagents:
Sodium ethanesulfinate (
equiv)
Iodomethane (
equiv) - Caution: Carcinogen
Solvent: DMF (Dimethylformamide) - Anhydrous
Step-by-Step Workflow:
Dissolution: Charge a flame-dried reaction flask with Sodium Ethanesulfinate (
). Add anhydrous DMF (, ). Stir under until fully dissolved.
Checkpoint: The solution should be clear. Turbidity implies wet solvent or impure salt.
Addition: Cool the solution to
(ice bath). Add Iodomethane dropwise via syringe to control the exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Sulfinate salts are polar; the sulfone product will be less polar.
Workup: Pour the reaction mixture into ice-water (
) and extract with Ethyl Acetate ().
Note: DMF is water-miscible but requires thorough washing (LiCl solution recommended) to remove completely.
Purification: Dry organics over
, filter, and concentrate. The resulting oil/solid is typically pure enough () for use.
Protocol B: O-Selective Alkylation (Synthesis of Methyl Ethanesulfinate)
This protocol uses a "Hard" electrophile in a non-polar solvent to favor the kinetic O-product.
Reagents:
Sodium ethanesulfinate (
equiv)
Trimethyloxonium tetrafluoroborate (
) ( equiv) - Hard Electrophile
Solvent: Dichloromethane (DCM) - Anhydrous
Step-by-Step Workflow:
Suspension: Suspend Sodium Ethanesulfinate (
) in anhydrous DCM () under Argon.
Note: The salt will not dissolve completely. This heterogeneity is desired to limit S-attack.
Addition: Add
in one portion at .
Reaction: Stir vigorously at
for 2 hours, then warm to RT for 12 hours.
Filtration: Filter off the inorganic salts (
) through a pad of Celite.
Isolation: Carefully concentrate the filtrate at low temperature (
). Sulfinate esters can be volatile and hydrolytically unstable.
Validation:
NMR will show the O-Methyl group at (distinct from S-Methyl at ).
Advanced Topic:
-Functionalization of Methyl Ethanesulfinate
If the "alkylation" refers to modifying the ethyl group of the ester itself (C-alkylation).
When methyl ethanesulfinate is the substrate for
-alkylation (to create chiral sulfinates), the solvent must support the lithiated intermediate without degrading the ester.
Solvent:THF (Tetrahydrofuran) is mandatory.
Additive:HMPA or DMPU (
equiv) is often required to break lithium aggregates and promote the reaction of the carbanion with alkyl halides.
Temperature: Strictly
.
Figure 2: Workflow for the
-C-alkylation of methyl ethanesulfinate.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield of Sulfone
Incomplete solubility of salt.
Switch to DMSO or add 10% water to the alcohol solvent.
Mixture of S- and O-products
Solvent polarity is intermediate.
For Sulfone: Switch to DMF/DMSO. For Ester: Switch to DCM with Meerwein salt ().
Hydrolysis of Ester
Wet solvent or acidic workup.
Use anhydrous solvents; perform workup with basic buffers ().
No Reaction (-alkylation)
Deprotonation failed.
Ensure LDA is fresh; add HMPA to increase basicity/reactivity of the anion.
References
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link
Schwan, A. L. (2004). Palindromic Sulfolanes and Sulfinates: Synthesis and Stereochemical Issues. Current Organic Chemistry, 8(11), 1063-1088. (Foundational work on sulfinate stereochemistry).[2][3][4][5]
Drabowicz, J., et al. (2008).[2] Synthesis of Sulfinate Esters. Science of Synthesis, 39, 195. (Comprehensive review of O-alkylation methods).
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072.
Reich, H. J. (2013). Role of HMPA in Organolithium Chemistry. Chemical Reviews, 113(9), 7130–7178. Link (Authoritative source for
Improving yield of methyl ethanesulfinate synthesis reactions
Subject: Optimization of Yield and Purity for Methyl Ethanesulfinate ( ) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Core Directive & Executive Summary User Warning: Do not confuse Methy...
User Warning: Do not confuse Methyl Ethanesulfinate (S(IV), chiral sulfur, unstable) with Methyl Ethanesulfonate (S(VI), achiral, genotoxic, stable). This guide addresses the S(IV) Sulfinate synthesis.
The synthesis of methyl ethanesulfinate is notoriously capricious due to the thermal instability of the intermediate (ethanesulfinyl chloride) and the hydrolytic sensitivity of the final ester. Low yields (<40%) are typically caused by three factors:
Decomposition of the Sulfinyl Chloride: Occurs above 0°C.
Disproportionation: The intermediate sulfinic acid self-reacts to form thiosulfonates.[1]
Volatility: The product is a low-molecular-weight liquid and is easily lost during vacuum concentration.
This guide provides a robust, self-validating protocol based on the Oxidative Chlorination-Esterification (One-Pot) method, which avoids isolation of the unstable chloride.
Standard Operating Procedure (SOP)
Protocol: One-Pot Synthesis via Ethanesulfinyl Chloride
Caption: Figure 1. Reaction pathway highlighting the critical instability of the sulfinyl chloride intermediate.
Step-by-Step Methodology:
Activation (Sulfinyl Chloride Formation):
Charge a flame-dried flask with
(1.0 equiv) and Acetic Anhydride (1.0 equiv) in DCM.
Cool to -40°C (Acetonitrile/Dry Ice bath).
Add
(1.05 equiv) dropwise over 20 mins. Crucial: Exotherm control.
Stir for 1 hour at -10°C. Do not warm to RT.
Esterification:
Cool the mixture to -78°C .
Prepare a separate solution of
(1.2 equiv) and (1.5 equiv) in DCM.
Cannulate the base/alcohol mixture into the reaction flask slowly.
Allow to warm to 0°C over 2 hours.
Workup (The "Yield Killer" Step):
Quench with cold saturated
.
Extract rapidly with DCM.
Critical: Dry over
and concentrate at >100 mbar (do not use high vacuum) and <30°C bath temperature. The product is volatile.
Troubleshooting & FAQs
Category A: Yield Issues
Q: My yield is consistently low (<30%), but the NMR looks clean. Where is the product?A: You likely evaporated it. Methyl ethanesulfinate is a volatile liquid.
Diagnosis: Check your rotavap trap solvent by GC-MS.
Fix: Do not distill to dryness. Concentrate until the solvent volume is reduced, then switch to fractional distillation at ambient pressure or mild vacuum (e.g., water aspirator) to remove the remaining solvent.
Q: I see a heavy oil that isn't my product. What is it?A: This is likely diethyl thiosulfonate (
).
Cause: Disproportionation of ethanesulfinic acid. This happens if the sulfinyl chloride hydrolyzes (due to wet solvent) or if the reaction warms up before the alcohol is added.
Fix: Ensure the activation step stays below -10°C and use strictly anhydrous DCM.
Q: The reaction mixture turned yellow/orange during activation.A: This is normal for sulfinyl chlorides, but a dark orange/red indicates decomposition to sulfur chlorides (
).
Fix: Reduce the addition rate of
. Ensure efficient stirring.
Category B: Purity & Stability[4][5]
Q: The product decomposes on the silica column.A: Sulfinates are acid-sensitive and can hydrolyze or rearrange on acidic silica.
Fix: Pre-treat the silica gel with 1%
in Hexanes to neutralize acidic sites. Elute with Hexanes/EtOAc.
Q: Can I store the product?A: Methyl ethanesulfinate oxidizes to the sulfonate (
) upon air exposure and hydrolyzes with moisture.
Protocol: Store under Argon at -20°C. Shelf life is approx. 1-3 months.
Diagnostic Logic Tree
Use this flow to diagnose specific failure modes in your experiment.
Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.
Data & Properties
Parameter
Value
Notes
Molecular Formula
MW
108.16 g/mol
Boiling Point
~45-50°C @ 15 mmHg
Estimated. Highly volatile.
Density
~1.08 g/mL
Chirality
Chiral at Sulfur
Racemizes slowly at RT; stable at -20°C.
Major Impurity
Diethyl Thiosulfonate
Result of acid disproportionation.
Advanced Note: Enantioselective Synthesis
If your application requires chiral methyl ethanesulfinate (e.g., as a ligand or for asymmetric synthesis), the standard method above yields a racemate.
The "DAG" Methodology:
To obtain high enantiomeric excess (ee), use the Diacetone-D-glucose (DAG) method developed by Drabowicz, Mikolajczyk, and Andersen.
React
with Diacetone-D-glucose/Pyridine to form the diastereomeric sulfinate ester.
Separate diastereomers via crystallization or chromatography.
Displace the DAG auxiliary with Methanol (stereospecific
-like inversion at Sulfur).
References
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (+)-Menthyl p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link(Foundational work on sulfinate chirality).
Drabowicz, J., & Mikolajczyk, M. (1980). "A Simple Procedure for the Synthesis of Sulfinic Acid Esters". Synthesis, 1980(07), 542-544. Link(Standard high-yield protocol).
Fernández, I., et al. (2003). "Recent Developments in the Synthesis and Chemistry of Chiral Sulfinic Acid Derivatives". Chemical Reviews, 103(9), 3651–3706. Link(Comprehensive review on stability and side reactions).
Sharpless, K. B., et al. (1995). "Catalytic Asymmetric Oxidation of Sulfides to Sulfoxides". Aldrichimica Acta, 28(3), 71.
Troubleshooting low conversion rates in sulfinate ester coupling
Topic: Troubleshooting Low Conversion Rates in Sulfinate Ester Coupling Audience: Senior Chemists, Process Development Scientists Status: Active Support Protocol Phase 1: Diagnostic Triage Before adjusting reaction param...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates in Sulfinate Ester Coupling
Audience: Senior Chemists, Process Development Scientists
Status: Active Support Protocol
Phase 1: Diagnostic Triage
Before adjusting reaction parameters, you must categorize your "coupling" type. Sulfinate esters behave differently depending on whether they are acting as electrophiles (classic nucleophilic substitution) or partners in transition-metal catalysis .
Q1: Which reaction class are you performing?
Class A: Nucleophilic Substitution (The Andersen Type)
Goal: Biaryl Sulfoxides (Sulfinylation) or Biaryls (Desulfinative).
Primary Failure Mode: Catalyst poisoning, ligand oxidation, or competitive desulfination.
Go to Module 3.
Module 2: The Andersen Synthesis (Nucleophilic Substitution)
Context: You are reacting a chiral sulfinate ester (e.g., Menthyl ester) with a Grignard reagent to form a chiral sulfoxide. The reaction stalls at 50-60% conversion.
Troubleshooting Protocol
Q: My Grignard addition stalls despite using excess reagent. Why?
A: The "Complexation Lock" Effect.
In non-polar solvents (Toluene/Ether), the magnesium species can form a stable, unreactive chelate with the sulfinate ester oxygen and the leaving group oxygen (e.g., the menthyl ether oxygen), effectively freezing the conformation and preventing the nucleophilic attack.
The Fix: Disrubt the chelate.
Switch Solvent: Move to THF. The coordinating ability of THF solvates the Mg cation, breaking the chelate and increasing the nucleophilicity of the carbanion.
Additives: If you must use ether/toluene (for solubility), add DME (Dimethoxyethane) or TMEDA (1.1 equiv relative to Grignard) to sequester the magnesium.
Q: I see high conversion but low enantiomeric excess (ee). Is the ester racemizing?
A: Likely "Sulfinyl Exchange" or Thermal Epimerization.
Sulfinate esters are optically stable, but the intermediate sulfurane or the product sulfoxide can undergo ligand exchange if the temperature is too high or if the leaving group (alkoxide) acts as a nucleophile.
Protocol:
Temperature Ceiling: Never exceed -20°C during addition.
Quench Speed: The racemization often happens after the reaction during the warm-up if excess base is present. Quench at the reaction temperature (e.g., -78°C) with a proton source (AcOH/THF mixture) before warming.
Visualizing the Mechanism & Failure Points
Figure 1: The mechanism of Andersen Substitution highlighting the chelation trap in non-polar solvents.
Context: You are coupling a sulfinate ester with an aryl boronic acid using a Palladium catalyst to make a diaryl sulfoxide. (Ref: Org. Lett. 2021).[3]
Switch to Boronic Pinacol Esters (BPin) or add minimal water (5:1 Dioxane:Water) to facilitate transmetalation without hydrolysis.
Deep Dive: The Water Paradox
Q: Why does my protocol suggest adding water to a moisture-sensitive ester?
A: In Suzuki-Miyaura type couplings involving sulfinates, the transmetalation step (transfer of the aryl group from Boron to Palladium) requires the formation of a boronate "ate" complex (Ar-B(OH)₃⁻).
The Balance:
Too Dry: Boronic acid remains tricoordinate and unreactive
0% Conversion.
Too Wet: Hydrolysis of the sulfinate ester to sulfinic acid
Side products.
Optimal:Dioxane/H₂O (10:1 to 5:1) . This ratio activates the boron without rapidly hydrolyzing the bulky sulfinate ester.
Standardized Protocol: Pd-Catalyzed Sulfinylation
Vessel Prep: Flame-dry Schlenk tube, cool under Argon.
Solvent: 1,4-Dioxane (degassed via sparging for 20 mins).
XPhos (10 mol%) - Crucial for oxidative addition into S-O bond.
(2.0 equiv).
Execution: Add Dioxane/Water (10:1). Heat to 80°C.
Checkpoint: Check LCMS at 1 hour.
If Biaryl (Ar-Ar) is forming:STOP . Cool to 40°C. The catalyst is extruding
.
Visualizing the Catalytic Cycle
Figure 2: Catalytic cycle for Sulfinylation. Note the bifurcation at the Transmetalation step where high heat leads to SO2 loss.
References
Andersen, K. K. "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate." Tetrahedron Letters, vol. 3, no. 3, 1962, pp. 93–95. Link
Han, Z.-J., et al. "Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters." Organic Letters, vol. 23, no. 9, 2021, pp. 3546–3551. Link
Senanayake, C. H., et al. "Enantiopure Sulfoxides: A New Class of Chiral Auxiliaries." Aldrichimica Acta, vol. 35, no. 1, 2002.[5]
Lenne, R., et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and Sulfinate Salts." Journal of the American Chemical Society, vol. 142, no. 10, 2020, pp. 4862–4873. Link
Technical Support Center: Minimizing Byproduct Formation in Methyl Ethanesulfinate Radical Reactions
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for radical reactions involving methyl ethanesulfinate. This guide is designed to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for radical reactions involving methyl ethanesulfinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your experimental outcomes. As Senior Application Scientists, we have structured this resource to reflect the nuances of real-world laboratory challenges, focusing on the "why" behind the "how" to ensure your success.
Section 1: Understanding the Core Chemistry & Common Challenges
FAQ 1: What is the primary reactive species generated from methyl ethanesulfinate in radical reactions, and what is its intended role?
In radical reactions, methyl ethanesulfinate serves as a precursor to the ethanesulfonyl radical (CH₃CH₂SO₂•) . This is typically achieved through homolytic cleavage of the S-O bond, often initiated by heat, light (photolysis), or a radical initiator (e.g., AIBN, dibenzoyl peroxide). The primary role of the ethanesulfonyl radical is to act as a potent electrophilic radical that readily adds across carbon-carbon double or triple bonds, initiating a radical cascade or terminating a radical chain to form sulfones.[1][2][3]
FAQ 2: I am observing significant amounts of a byproduct with a mass corresponding to methanesulfonic acid. What is the likely cause?
The formation of methanesulfonic acid (CH₃SO₃H) is a common issue and often points to the presence of water and an oxidizing environment.[4][5][6] The likely mechanism involves the oxidation of the desired ethanesulfonyl radical or the starting methyl ethanesulfinate.
Causality:
Reaction with Hydroxyl Radicals: If your reaction conditions can generate hydroxyl radicals (e.g., through photolysis of residual hydrogen peroxide or in the presence of certain metal catalysts and water), these can readily oxidize methanesulfinic acid (a potential hydrolysis product of the ester) to the corresponding methanesulfonyl radical. This radical can then be further oxidized or disproportionate to form methanesulfonic acid.[4][5]
Presence of Dioxygen: In the presence of oxygen, the methanesulfonyl radical can form a methylsulfonylperoxyl radical (CH₃S(O₂)OO•), which is a strong oxidizing agent and can propagate a chain reaction leading to the formation of methanesulfonic acid.[4][5]
Disproportionation: Methanesulfonyl radicals can undergo disproportionation, especially at higher concentrations, to yield methanesulfonic acid and other sulfur-containing species.[4][7]
Formation of a highly polar, water-soluble byproduct identified as methanesulfonic acid.
Presence of water and/or oxygen in the reaction mixture.
1. Rigorously Dry Solvents and Reagents: Use freshly distilled and dried solvents. Dry reagents under vacuum. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Degas the solvent prior to use.
Reduced or eliminated formation of methanesulfonic acid, leading to a cleaner reaction profile and higher yield of the desired product.
Reaction initiated by a metal catalyst known to generate ROS.
Metal-catalyzed oxidation of sulfur species.
1. Scavenge ROS: Add a radical scavenger that is less reactive towards your desired radical pathway but can consume ROS. 2. Alternative Initiator: Consider a non-metal-based radical initiator like AIBN or a photoredox catalyst with a different mechanism.
Minimized oxidation of the sulfinate ester and its radical derivatives, preserving the desired reaction pathway.
Section 2: Tackling Desulfonylation and Dimerization
FAQ 3: My desired sulfone product is absent, and I'm isolating the product of simple radical addition without the sulfonyl group. What is happening?
This is a classic case of reductive desulfonylation , where the sulfonyl group is cleaved from the intermediate radical species.[8][9][10]
Mechanism Deep Dive:
The addition of the ethanesulfonyl radical to an alkene generates a carbon-centered radical. Under certain conditions, this intermediate can undergo a fragmentation reaction, eliminating sulfur dioxide (SO₂) and generating a new, more stable carbon-centered radical. This new radical is then quenched by a hydrogen atom source in the reaction mixture.
Optimizing catalyst loading for methyl ethanesulfinate functionalization
Technical Support Center: Optimizing Catalyst Loading for Methyl Ethanesulfinate Functionalization ) in Cross-Coupling and Radical Functionalization Executive Technical Overview Methyl ethanesulfinate is a versatile amph...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Catalyst Loading for Methyl Ethanesulfinate Functionalization
) in Cross-Coupling and Radical Functionalization
Executive Technical Overview
Methyl ethanesulfinate is a versatile amphiphilic reagent used primarily in drug discovery for introducing ethyl-sulfinyl motifs (chiral or racemic) or as a precursor for ethyl radicals. Unlike its sulfonyl analogues (sulfonates), the sulfinyl moiety is highly reactive toward transition metals, presenting a unique challenge: Catalyst Poisoning.
The sulfur(IV) center is a potent soft nucleophile that can irreversibly bind to soft metal centers (Pd, Pt, Ni), leading to non-linear relationships between catalyst loading and turnover frequency (TOF). Optimization is not merely about kinetics; it is about managing the "poisoning threshold."
This guide covers two primary reaction classes:
Pd-Catalyzed Cross-Coupling: Synthesis of aryl ethyl sulfoxides.
Photoredox Functionalization: Radical ethylation/sulfinylation of heterocycles.
Target: Synthesis of Aryl Ethyl Sulfoxides via Suzuki-Miyaura type coupling.
The Challenge: High catalyst loadings (10–15 mol%) are often reported in literature to overcome sulfur coordination.
The Solution: Ligand steric bulk prevents non-productive S-binding, allowing loading reduction to 1–3 mol%.
Parameter
Standard Conditions
Optimized Conditions
Rationale
Pre-catalyst
or Pd-G3-XPhos
Pd(II) sources are more susceptible to reduction/aggregation by sulfinates before entering the cycle.
Ligand
/ Xantphos
XPhos or BrettPhos
Bulky biaryl phosphines create a protective "pocket" preventing formation of resting-state sulfur-bridged dimers.
Base
(anhydrous)
Weaker bases reduce the rate of sulfinate ester hydrolysis (a major side reaction).
Solvent
DMF
1,4-Dioxane / Toluene
Non-coordinating solvents prevent competition for the metal center.
Step-by-Step Optimization Workflow:
Baseline Run: Start with 5 mol% Pd-XPhos-G3. If yield >85%, proceed to step 2.
Titration: Reduce loading to 2.5 mol%.
If conversion drops disproportionately (e.g., <20%): You have hit the "poisoning threshold." Impurities in the sulfinate are sequestering the catalyst.
Action: Recrystallize Methyl Ethanesulfinate or add 10 mol% Zn dust as a scavenger.
Ligand Tuning: If conversion is slow, switch to Mor-DalPhos . The N,P-chelation offers higher resistance to sulfur deactivation.
Protocol B: Photoredox Radical Functionalization
Target: Minisci-type alkylation of N-heterocycles.
The Challenge: Methyl ethanesulfinate absorbs in the UV region; visible light activation requires a photocatalyst (PC). The generated radical species can bleach organic dyes.
Component
Recommendation
Mechanism Note
Photocatalyst
High oxidation potential ( V) required to oxidize the sulfinate intermediate if operating via oxidative quenching.
Loading
0.5 – 1.0 mol%
Loadings >1% promote self-quenching and radical recombination (homocoupling).
Light Source
450 nm (Blue LED)
Ensure fan cooling; heat promotes thermal decomposition of the sulfinate ester to and volatile ethane.
Mechanistic Visualization
The following diagram illustrates the competing pathways in Pd-catalyzed sulfinylation. Understanding the "Resting State" (Node C) is key to optimizing loading.
Caption: Figure 1. Catalytic cycle distinguishing the productive pathway (Green) from the sulfur-poisoning sink (Red) which necessitates higher catalyst loading.
Troubleshooting & FAQs
Q1: My reaction stalls at 40% conversion regardless of time. Adding more catalyst at the start doesn't help. Why?
Diagnosis: This is likely Product Inhibition or Byproduct Poisoning , not initial catalyst death.
Technical Explanation: As the reaction proceeds, the concentration of the sulfoxide product increases. Sulfoxides are excellent ligands for Pd(II). If your product binds to the catalyst more strongly than the substrate, the reaction chokes.
Solution:
Solvent Switch: Change from THF to a coordinating solvent like DMA or DMF (if compatible) to out-compete the product for the metal center.
Temperature: Increase temperature by 10°C to shift the equilibrium away from product coordination.
Q2: I am observing significant homocoupling of the aryl halide (Ar-Ar) instead of the desired sulfoxide.
Diagnosis: Slow Transmetalation.
Technical Explanation: The oxidative addition complex (Ar-Pd-X) is sitting too long waiting for the methyl ethanesulfinate to react. It eventually disproportionates.
Solution:
Increase Concentration: Increase the concentration of Methyl Ethanesulfinate (to 1.5 - 2.0 equiv).
Pre-activation: If using a boronic acid partner, ensure the base and water content are optimized to form the reactive boronate species before the catalyst degrades.
Q3: The product contains an ethyl sulfone (
) instead of the sulfoxide.
Diagnosis: Air oxidation or disproportionation.
Technical Explanation: Sulfinate esters can disproportionate into thiosulfonates and sulfonates under thermal stress, or the final sulfoxide product is oxidizing in air.
Solution:
Degassing: Sparge solvents with Argon for 15 mins (balloon is insufficient; use a stream).
Antioxidant: Add 10 mol% BHT (butylated hydroxytoluene) if a radical pathway is suspected to be causing over-oxidation.
Q4: How do I calculate the "Poisoning Threshold" for my specific batch of Methyl Ethanesulfinate?
Protocol:
Run a standard reaction with 1 mol% Pd.
Add sub-stoichiometric amounts of the sulfinate (0.1 equiv) to the catalyst before adding the aryl halide.
Monitor by NMR.[1] If the Pd-Phosphine peaks broaden or shift immediately, your reagent contains free sulfinic acid or sulfur impurities.
Purification: Wash the Methyl Ethanesulfinate solution with 5%
immediately before use to remove acidic sulfur species.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing failure modes based on visual cues (precipitation) and product analysis.
References
Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters.
Source: National Institutes of Health (PMC) / J. Org. Chem.
Summary: Establishes the mechanism of transmetalation between Pd(II) and sulfinate esters, highlighting the role of XPhos in preventing catalyst deactivation.
URL:[Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling.
Source: Journal of the American Chemical Society (ACS).
Summary: Details the "resting state" issues with sulfinates and the role of base additives (K2CO3) in accelerating transmetalation to avoid homocoupling.
URL:[Link]
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
Source: ACS Catalysis.
Summary: While focused on sulfonamides, this paper provides the foundational photoredox parameters (Ir catalysts, blue LED) applicable to sulfinate/sulfonyl radical precursors.
URL:[Link]
Technical Support Center: Ensuring the Stability of Methyl Ethanesulfinate
Welcome to the dedicated technical support guide for methyl ethanesulfinate (MES). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on prev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for methyl ethanesulfinate (MES). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the degradation of this critical reagent. As a reactive sulfonate ester, the stability of methyl ethanesulfinate is paramount for the accuracy, reproducibility, and safety of your experiments. This guide moves beyond simple storage instructions to explain the underlying chemical principles governing its stability, offering troubleshooting advice and detailed protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the handling and storage of methyl ethanesulfinate.
Q1: What is methyl ethanesulfinate and why is its stability a primary concern?
Methyl ethanesulfonate (MES) is an organic compound classified as a sulfonate ester.[1][2] It is a colorless to pale yellow liquid that is soluble in water and various organic solvents.[1][2] The core of its chemical reactivity, and thus its utility in synthesis, lies in its nature as an alkylating agent, readily reacting with nucleophiles like amines and alcohols.[1][2] This inherent reactivity is also the principal reason for its instability. Degradation of MES leads to a decrease in its effective concentration and the formation of impurities that can interfere with experimental outcomes, leading to inconsistent and unreliable results.[1]
Q2: What are the primary factors that influence the stability of methyl ethanesulfinate in solution?
The stability of MES in solution is primarily dictated by the following factors:
pH: MES is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. Hydrolysis is significantly accelerated under basic (alkaline) conditions compared to acidic or neutral environments.[1]
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of MES degradation, including hydrolysis.[1] To maintain its integrity, storage at low temperatures is crucial.
Solvent: The choice of solvent can significantly impact the stability of MES. While it is soluble in a range of solvents, the presence of even trace amounts of water in organic solvents can lead to hydrolysis over time.[1]
Presence of Nucleophiles: As a potent alkylating agent, MES will react with any nucleophilic species present in the solution.[1][2] This includes common laboratory reagents and buffer components, such as amines (e.g., Tris buffer).
Q3: What are the recommended storage conditions for neat methyl ethanesulfinate and its solutions?
To maximize the shelf-life and stability of methyl ethanesulfinate, the following storage conditions are recommended:
Prevents repeated freeze-thaw cycles which can introduce moisture. Anhydrous solvents minimize hydrolysis.
Aqueous Solutions
Prepare fresh before use.
Due to the susceptibility to hydrolysis, aqueous solutions of MES are not recommended for storage.
Handling Advice: Always handle methyl ethanesulfinate in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Store containers tightly closed and protected from moisture.[5][6]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving methyl ethanesulfinate.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
This is a frequent and frustrating issue that can often be traced back to the degradation of MES.
Freshness of Solution: As established, MES readily hydrolyzes in the presence of water.[1] Solutions, especially if not prepared with anhydrous solvents, will degrade over time.
Proper Storage of Neat Compound: The neat compound is hygroscopic and will absorb atmospheric moisture, leading to degradation even before it is used in an experiment. Long-term storage at elevated temperatures will also accelerate this process.
Buffer pH and Composition: Basic conditions significantly accelerate hydrolysis.[1] Furthermore, common biological buffers like Tris are nucleophilic and will directly react with MES, depleting its concentration.
Temperature Control: Elevated temperatures increase the rate of all degradation pathways.[1]
Issue 2: Gradual Loss of Methyl Ethanesulfinate Concentration Over Time in a Stock Solution
If you observe a decline in the effective concentration of your MES stock solution, it is highly probable that degradation is occurring.
Caption: Workflow for investigating the loss of MES concentration.
Causality Explained:
Solvent Purity: The presence of water in organic solvents is a primary driver of MES hydrolysis.[1] Using high-purity, anhydrous solvents is critical for preparing stable stock solutions.
Freeze-Thaw Cycles: Each time a stock solution is warmed to room temperature, condensation can introduce moisture, leading to incremental degradation. Aliquoting into single-use vials minimizes this risk.
Degradation Products: The primary degradation products of MES via hydrolysis are ethanesulfonic acid and methanol.[1] The appearance of these species in your analytical run confirms this degradation pathway.
Degradation Pathways and Mechanisms
A thorough understanding of how methyl ethanesulfinate degrades is essential for designing robust experimental protocols.
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for MES in most laboratory settings is hydrolysis. This reaction involves the cleavage of the sulfonate ester bond by water.
Caption: Hydrolysis of Methyl Ethanesulfinate.
This reaction is catalyzed by both acidic and basic conditions, with a significantly faster rate observed in basic media.[1]
Other Potential Degradation Pathways
While hydrolysis is the most common, other degradation pathways may be relevant under specific experimental conditions, particularly in forced degradation studies.
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of sulfonate esters. The specific products will depend on the oxidant used.
Thermal Decomposition: At elevated temperatures, MES can undergo thermal decomposition, which may produce toxic fumes of sulfur oxides (SOx).[4]
Reaction with Nucleophiles: As previously mentioned, MES will react with a wide range of nucleophiles. This is often the desired reaction in a synthesis but represents a degradation pathway if the nucleophile is an unintended component of the reaction mixture (e.g., a buffer molecule).
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Methyl Ethanesulfinate Stock Solution
This protocol outlines the best practices for preparing a stock solution of MES in an organic solvent to minimize degradation.
Materials:
Methyl ethanesulfinate (high purity)
Anhydrous dimethyl sulfoxide (DMSO) or other suitable anhydrous solvent
Inert gas (e.g., argon or nitrogen)
Sterile, single-use microcentrifuge tubes or vials
Procedure:
Work in a Dry Environment: Perform all steps in a fume hood with low humidity or under a gentle stream of inert gas to minimize exposure to atmospheric moisture.
Solvent Preparation: Use a freshly opened bottle of anhydrous DMSO or ensure your solvent has been properly dried and stored.
Solution Preparation:
Carefully measure the required amount of methyl ethanesulfinate.
Add the anhydrous DMSO to achieve the desired concentration.
Mix thoroughly until the MES is completely dissolved.
Aliquoting: Immediately aliquot the stock solution into single-use, tightly sealed vials. This prevents contamination and moisture ingress from repeated use of the main stock.
Protocol 2: Monitoring Methyl Ethanesulfinate Stability by HPLC
This protocol provides a general method for assessing the stability of an MES solution over time.
Instrumentation and Conditions:
HPLC System: With UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a suitable starting point.[1]
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
UV Detection: 210 nm (as MES lacks a strong chromophore)
Column Temperature: 30°C
Procedure:
Prepare Calibration Standards: Create a series of MES standards of known concentrations in the same solvent as your experimental sample.
Generate Standard Curve: Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
Sample Analysis:
At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject your experimental MES solution.[1]
Record the peak area for methyl ethanesulfinate.
Quantification: Use the standard curve to determine the concentration of MES at each time point and plot the concentration versus time to assess stability.
Material Compatibility
To prevent degradation, it is crucial to avoid contact with incompatible materials.
Incompatible Materials
Rationale
Strong Oxidizing Agents
Can lead to oxidative degradation.
Strong Acids and Bases
Catalyze hydrolysis.
Nucleophilic Reagents
React directly with MES, leading to its consumption.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies - RSC Publishing. Available at: [Link]
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Available at: [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Available at: [Link]
How to troubleshoot experiments | Careers - Chemistry World. Available at: [Link]
Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. Available at: [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. Available at: [Link]
General protocol for forced degradation studies (stress testing) of drug substances and drug products - ResearchGate. Available at: [Link]
Troubleshooting and optimizing lab experiments - YouTube. Available at: [Link]
Alkyl sulfonate – Knowledge and References - Taylor & Francis. Available at: [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - Semantic Scholar. Available at: [Link]
Sulfonate Esters - How Real is the Risk? - PQRI. Available at: [Link]
Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. Available at: [Link]
Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed. Available at: [Link]
Chemical Compatibility Chart X. Available at: [Link]
Chemical Compatibility Chart - Carvel S.r.l. Available at: [Link]
Chemical Compatibility Chart - ISM. Available at: [Link]
Technical Support Center: Optimizing Thermal Decomposition of Methyl Ethanesulfinate
Welcome to the technical support center for the thermal decomposition of methyl ethanesulfinate (CH₃CH₂S(O)OCH₃). This guide is designed for researchers, scientists, and professionals in drug development and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the thermal decomposition of methyl ethanesulfinate (CH₃CH₂S(O)OCH₃). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or studying the thermal properties of sulfinate esters. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you optimize your experiments, ensure reproducibility, and accurately interpret your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal decomposition of methyl ethanesulfinate, grounding the experimental work in established chemical principles.
Q1: What is the expected thermal decomposition mechanism for methyl ethanesulfinate?
A1: The thermal decomposition of alkyl sulfinate esters, like methyl ethanesulfinate, is expected to proceed primarily through a concerted, unimolecular elimination reaction known as a pyrolytic syn-elimination or an Ei (Elimination, intramolecular) reaction. This mechanism involves a five-membered cyclic transition state, which is a well-documented pathway for analogous compounds such as sulfoxides.[1][2] In this pathway, the sulfinyl oxygen acts as an internal base, abstracting a β-hydrogen from the ethyl group, leading to the simultaneous cleavage of the C-H and C-S bonds and the formation of new C=C and S-O bonds. This concerted process generally has a lower activation energy than radical pathways initiated by homolytic bond cleavage.
Q2: What are the primary products of this decomposition?
A2: Based on the Ei mechanism, the thermal decomposition of methyl ethanesulfinate is predicted to yield two primary products: ethene (CH₂=CH₂) and the highly reactive methanesulfenic acid (CH₃SOH). Methanesulfenic acid is known to be unstable and can readily undergo self-condensation or further decomposition, especially at elevated temperatures, leading to a variety of secondary products such as dimethyl disulfide (CH₃SSCH₃), water, and sulfur dioxide (SO₂).
Q3: What is the typical temperature range for the thermal decomposition of alkyl sulfinates?
A3: The decomposition temperature for sulfinate esters can vary significantly based on their specific structure. However, gas-phase pyrolysis reactions for similar organosulfur compounds often occur in the range of 300-600 °C.[1][3] For methyl ethanesulfinate, the onset of decomposition is likely to be in the lower end of this range. It is crucial to determine the precise decomposition profile experimentally using techniques like Thermogravimetric Analysis (TGA), as factors such as heating rate and atmosphere can influence the observed temperatures.[4][5]
Q4: Which analytical techniques are best for monitoring the decomposition and identifying products?
A4: A multi-faceted analytical approach is recommended:
Thermogravimetric Analysis (TGA): Ideal for determining the onset temperature of decomposition, quantifying mass loss, and identifying distinct decomposition stages.[5]
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the decomposition, revealing whether the process is endothermic or exothermic and identifying phase transitions.[4]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The gold standard for product identification. The sample is pyrolyzed in a controlled environment, and the volatile products are immediately separated by GC and identified by their mass spectra.[6][7]
In-situ Fourier-Transform Infrared Spectroscopy (FTIR): Can be coupled with a thermal analysis instrument (TGA-FTIR) to identify the gaseous products evolved during the decomposition in real-time.[8]
Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing incomplete decomposition or lower-than-expected product yield.
Possible Cause: The set temperature is too low, or the residence time at the target temperature is insufficient for the reaction to go to completion.
Troubleshooting Steps:
Verify Decomposition Onset: Perform a TGA analysis from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min) to accurately determine the onset temperature (Tonset) and the temperature of maximum mass loss rate (Tpeak).[5]
Optimize Temperature: Set your experiment temperature to be at or slightly above Tpeak to ensure a sufficient reaction rate.
Increase Residence Time: For flow-based pyrolysis systems, decrease the flow rate of the carrier gas. For batch processes in a furnace, increase the hold time at the target temperature.
Reduce Heating Rate: A slower heating rate can sometimes allow the decomposition to proceed more completely at a lower overall temperature, improving the selectivity towards the primary decomposition pathway.[9]
Issue 2: My experiment is producing unexpected gaseous byproducts like sulfur dioxide (SO₂), dimethyl disulfide (CH₃SSCH₃), or methane (CH₄).
Possible Cause: The decomposition temperature is excessively high, leading to secondary, radical-based decomposition of the primary products (especially the unstable methanesulfenic acid). The presence of oxygen can also lead to oxidation products like SO₂.
Troubleshooting Steps:
Lower the Temperature: Operate the experiment closer to the Tonset identified by TGA. Higher temperatures favor high-energy radical pathways over the more selective Ei mechanism.[10]
Ensure an Inert Atmosphere: The presence of oxygen can cause oxidative side reactions. Purge your system thoroughly with a high-purity inert gas (e.g., nitrogen or argon) before and during the experiment to eliminate oxygen.[11]
Check Starting Material Purity: Impurities in the methyl ethanesulfinate sample can act as catalysts or decompose into different products. Verify the purity of your starting material using techniques like NMR or GC-MS.
Inhibit Radical Reactions: In gas-phase pyrolysis, the addition of a radical inhibitor like propene or toluene can help suppress unwanted side reactions, although this may complicate product analysis.[1]
Caption: Troubleshooting workflow for identifying the cause of unexpected byproducts.
Issue 3: I am observing inconsistent results (e.g., varying Tonset, different product ratios) between experimental runs.
Possible Cause: This often stems from inconsistencies in experimental parameters such as sample mass, sample packing, heating rate, or the purge gas flow rate.[4][11]
Troubleshooting Steps:
Standardize Sample Preparation: Always use a consistent sample mass (e.g., 5-10 mg for TGA). Ensure the sample is packed uniformly in the crucible or reactor tube to promote even heat transfer.
Maintain a Constant Heating Rate: Use a calibrated instrument and the same temperature program for all runs. Fluctuations in heating rate can shift the observed decomposition temperatures.
Control the Atmosphere: Use a mass flow controller to maintain a consistent flow rate of a high-purity inert gas. This ensures that gaseous products are removed from the reaction zone at a constant rate, preventing secondary reactions.[11]
Run Instrument Calibration: Regularly calibrate your thermal analysis equipment (TGA, DSC) with known standards to ensure temperature and mass accuracy.
Quantitative Data Summary
While specific data for methyl ethanesulfinate is not widely published, the following table provides expected parameters based on the behavior of analogous organosulfur compounds. These values should be determined experimentally for your specific system.
Protocol 1: Determination of Optimal Decomposition Temperature using TGA
This protocol details a standard procedure for obtaining a TGA thermogram to identify key decomposition temperatures.
Instrumentation and Parameters:
Instrument: Thermogravimetric Analyzer
Sample Mass: 5-10 mg
Crucible: Alumina or platinum
Temperature Program: Heat from 30 °C to 600 °C
Heating Rate: 10 °C/min
Purge Gas: Nitrogen (high purity)
Flow Rate: 40-60 mL/min
Procedure:
Tare the TGA instrument with an empty crucible.
Accurately weigh 5-10 mg of methyl ethanesulfinate into the tared crucible.
Place the crucible in the TGA instrument and seal the furnace.
Start the purge gas flow and allow the system to stabilize for 15-20 minutes.
Begin the temperature program, recording mass loss as a function of temperature.
(Recommended) Run a blank curve with an empty crucible under the same conditions and subtract it from the sample curve to correct for buoyancy effects.[5]
Analyze the resulting curve to determine the onset temperature of decomposition (Tonset).
Protocol 2: Product Analysis using Pyrolysis-GC-MS
This protocol outlines the analysis of volatile decomposition products.
Instrumentation and Parameters:
Instrument: Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
Pyrolysis Temperature: Determined from TGA (e.g., Tpeak or a series of temperatures: Tonset, Tonset+20°C, etc.).
Pyrolysis Time: 15-30 seconds.
GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is generally suitable for separating small hydrocarbons and sulfur-containing compounds.
GC Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min.
Carrier Gas: Helium.
MS Scan Range: 20-350 m/z.
Procedure:
Place a small, accurately known amount of methyl ethanesulfinate (typically µg scale) into a pyrolysis sample cup.
Insert the sample into the pyrolyzer.
Initiate the pyrolysis sequence. The sample is rapidly heated to the setpoint temperature, and the evolved gases are swept directly into the GC injection port.
The GC separates the individual components of the gas mixture.
The MS detector fragments and detects the separated components.
Identify the products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards if available.
Visualized Decomposition Pathway
The following diagram illustrates the proposed Ei mechanism for the thermal decomposition of methyl ethanesulfinate.
Caption: Proposed Ei mechanism for methyl ethanesulfinate decomposition.
References
Technical Support Center: Managing Thermal Decomposition of 2-Isopropylidenecyclohexanone. Benchchem.
McCulla, R. D. (2002). Pyrolytic elimination reactions of sulfinate and sulfonate esters. Journal of Physical Organic Chemistry, 15(2), 71-77. Available at: [Link]
4 Troubleshooting Common Errors in DSC Experiments. betterceramic. (2024).
Wang, D., et al. (2016). Gas-Phase Generation and Decomposition of a Sulfinylnitrene into the Iminyl Radical OSN. Angewandte Chemie International Edition, 55(8), 2853-2857. Available at: [Link]
Technical Support Center: Troubleshooting TGA of Calcium Malonate Decomposition. Benchchem.
Oszczapowicz, J. (2016). Mechanism and kinetics of inorganic sulphates decomposition. Journal of Thermal Analysis and Calorimetry, 125(3), 1137-1146. Available at: [Link]
Zhou, S., et al. (2018). Evolution of sulfur during fast pyrolysis of sulfonated Kraft lignin. Journal of Analytical and Applied Pyrolysis, 132, 75-82. Available at: [Link]
Papa, A.A., et al. (2024). The effect of pyrolysis temperature on the optimal conversion of residual biomass to clean syngas through fast-pyrolysis/steam gasification integration. International Journal of Hydrogen Energy.
Whitman, J. C., et al. (2016). Mechanism of the thermal decomposition of ethanethiol and dimethylsulfide. International Symposium on Molecular Spectroscopy. Available at: [Link]
Jenks, W. S. (2026). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. Organic & Biomolecular Chemistry, 24(4). Available at: [Link]
Wang, H., et al. (2024). Insight into the Pyrolysis Behaviors of Petroleum-Driven Mesophase Pitch via ReaxFF Molecular Dynamics and In Situ TG-FTIR/MS. Molecules, 29(21), 5035. Available at: [Link]
Wang, Y., et al. (2022). Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products. Catalysts, 12(2), 235. Available at: [Link]
Removing residual sulfonyl impurities from methyl ethanesulfinate
The following guide is designed as a Tier 3 Technical Support resource for researchers encountering purity issues with methyl ethanesulfinate. It prioritizes field-proven purification strategies over theoretical generali...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a Tier 3 Technical Support resource for researchers encountering purity issues with methyl ethanesulfinate. It prioritizes field-proven purification strategies over theoretical generalities.
Ticket Subject: Removal of Residual Sulfonyl Impurities (Sulfonyl Chlorides & Sulfonates)
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Methyl ethanesulfinate (
) is a reactive S(IV) species frequently contaminated by two distinct classes of "sulfonyl" impurities:
Ethanesulfonyl chloride: Unreacted starting material (highly reactive electrophile).
Methyl ethanesulfonate: The S(VI) oxidation byproduct (genotoxic alkylating agent).
Because the sulfinate moiety is chemically sensitive (prone to hydrolysis and oxidation) and thermally unstable, standard purification methods like unbuffered silica chromatography or high-temperature distillation often lead to degradation. This guide details the Buffered Silica Protocol and Scavenging Workflows required to isolate high-purity sulfinate.
Module 1: Diagnostics & Identification
How do I confirm which impurity is present?
Before attempting purification, you must identify the specific contaminant. The chemical similarity between sulfinates (S-IV) and sulfonates (S-VI) makes TLC difficult; 1H-NMR is the gold standard.
The NMR Signature (Self-Validation)
The sulfur oxidation state significantly affects the chemical shift of the
*Note: The sulfur atom in the sulfinate is a chirality center, making the adjacent methylene protons diastereotopic. They often appear as a complex multiplet rather than a clean quartet.
Rapid Diagnostic Workflow
Use the following logic flow to determine your purification strategy.
Module 2: Removing Ethanesulfonyl Chloride (Protocol A)
Issue: Presence of highly reactive electrophilic starting material.
The Trap: Attempting to wash with aqueous base (e.g., NaOH/NaHCO3) often hydrolyzes the sulfinate ester to the sulfinic acid salt, destroying your product.
The Solution: Non-aqueous Solid-Phase Extraction (SPE).
Protocol Steps:
Dissolution: Dissolve the crude mixture in anhydrous
(DCM).
Resin Addition: Add 1.5 equivalents (relative to the chloride impurity estimated by NMR) of a Morpholine-functionalized polystyrene resin or Polymer-supported Trisamine .
Why? These resins sequester the acid chloride as a sulfonamide bound to the bead.
Agitation: Gently stir or shake at room temperature for 1-2 hours.
Monitoring: Check TLC or NMR. The downfield quartet at ~3.65 ppm should disappear.
Filtration: Filter off the solid resin.
Concentration: Evaporate the solvent in vacuo at
.
Module 3: Removing Methyl Ethanesulfonate (Protocol B)
Issue: Presence of the oxidation byproduct (S-VI).
The Trap: Sulfonates and sulfinates have similar polarities. On standard acidic silica gel, sulfinates often decompose (disproportionate) or hydrolyze.
The Solution: Triethylamine-Buffered Flash Chromatography.
The Buffered System
You must neutralize the inherent acidity of the silica gel.
Loading: Load the crude oil (neat or minimal DCM). Avoid methanol (risk of transesterification).
Elution: Run a gradient from 10% to 40% EtOAc in Hexanes (maintain 1% TEA throughout).
Fraction Collection:
Methyl Ethanesulfonate (Impurity): Typically elutes later (more polar due to sulfone character) or very close to the product depending on the exact solvent system.
Methyl Ethanesulfinate (Product): Elutes as a distinct band.
Workup: Combine pure fractions and concentrate at
.
Note: Residual TEA is volatile and will be removed during high-vacuum drying.
Q: Can I distill methyl ethanesulfinate to purify it?A: Only under high vacuum (
) and with extreme caution. Sulfinates are thermally unstable. If heated above , they can disproportionate into thiosulfonates and sulfonates. Distillation is not recommended for removing small amounts of sulfonate impurity due to boiling point overlap.
Q: My product turned yellow after one day. What happened?A: Oxidation.[2][3] Sulfinates are S(IV) species and will oxidize to sulfonates (S-VI) upon exposure to air.
Fix: Store under Argon/Nitrogen at
.
Fix: Ensure all solvents used in purification are degassed.
Q: I see a "double" set of peaks in the NMR for the ethyl group. Is this an impurity?A: Not necessarily. The sulfur atom in methyl ethanesulfinate is a chirality center. If you have other chiral centers in your molecule (or if you are using a chiral solvating agent), you may see diastereomers. However, for pure methyl ethanesulfinate, the methylene protons (
) are diastereotopic , meaning they are magnetically non-equivalent. They will appear as a complex multiplet, not a clean quartet. Do not confuse this with an impurity.
Module 5: Experimental Workflow Diagram
References
Drabowicz, J., & Mikołajczyk, M. (1980). Sulfinic Acids and Esters. In Comprehensive Organic Chemistry.
Sharpless, K. B., et al. (1992). Reaction of sulfonyl chlorides with alcohols: A new synthesis of sulfinate esters. Tetrahedron Letters, 33(24), 3433-3436. Link
Pietrzyk, D. J., et al. (1993). Separation of sulfonate and sulfate surfactants by capillary electrophoresis. Analytical Chemistry, 65(14), 1834-1839. (Reference for polarity differences between S-IV and S-VI species). Link
BenchChem Technical Repository. (2025). Stability of Methyl Ethanesulfonate in Solution. (Data regarding hydrolysis rates of the sulfonate impurity). Link
FTIR Spectral Validation of Methyl Ethanesulfinate: A Comparative Performance Guide
Methyl ethanesulfinate (CAS 31401-21-5) is a highly reactive organosulfur intermediate frequently utilized in drug development and complex organic synthesis. Because sulfinate esters are intermediate in oxidation state b...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl ethanesulfinate (CAS 31401-21-5) is a highly reactive organosulfur intermediate frequently utilized in drug development and complex organic synthesis. Because sulfinate esters are intermediate in oxidation state between sulfenates and sulfonates, they are susceptible to both over-oxidation and hydrolysis.
For researchers and formulation scientists, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to verify the structural integrity of this reagent. This guide objectively compares the spectral performance of methyl ethanesulfinate against its common structural alternatives and outlines a self-validating analytical workflow.
Mechanistic Causality: Vibrational Shifts in Sulfur-Oxygen Bonds
To accurately interpret the FTIR spectrum of methyl ethanesulfinate, one must understand the causality behind the peak positions. According to Hooke’s Law, vibrational frequency is directly proportional to the square root of the bond force constant. In organosulfur compounds, the oxidation state of the sulfur atom and the electronegativity of its substituents strictly dictate this force constant.
Sulfoxides (
): The bond is highly polarized with a relatively low force constant, resulting in a stretching frequency typically around 1050 cm⁻¹.
Sulfinate Esters (
): The introduction of the highly electronegative methoxy group () exerts a strong inductive electron-withdrawing effect ( effect). This pulls electron density away from the sulfur atom, increasing the effective nuclear charge felt by the remaining electrons. This shortens and stiffens the bond, shifting the stretching frequency higher. In methyl ethanesulfinate, this manifests as a sharp, strong absorption at 1139 cm⁻¹ [1]. The adjacent ester linkage presents a distinct, coupled stretching mode observed between 993–1000 cm⁻¹ [1].
Sulfonate Esters (
): Further oxidation adds a second terminal oxygen, creating a coupled system with two highly electronegative atoms. This splits the vibration into an asymmetric stretch (shifted significantly higher to 1420–1330 cm⁻¹) and a symmetric stretch (1200–1145 cm⁻¹)[2].
Comparative Spectral Data
The following table summarizes the key diagnostic FTIR peaks used to differentiate methyl ethanesulfinate from its reduced and oxidized alternatives.
Functional Group
Representative Compound
Stretch (cm⁻¹)
/ Stretch (cm⁻¹)
Aliphatic Stretch (cm⁻¹)
Sulfinate Ester
Methyl ethanesulfinate
~1139 (Strong, sharp)
993 – 1000
2980 – 2850
Sulfonate Ester
Methyl ethanesulfonate
1350 (Asym), 1170 (Sym)
~850
2980 – 2850
Sulfoxide
Ethyl methyl sulfoxide
~1050 (Strong)
N/A
2980 – 2850
Self-Validating Experimental Protocol (ATR-FTIR)
Traditional transmission FTIR requires pressing liquid samples between hygroscopic salt plates (e.g., KBr or NaCl). For moisture-sensitive esters like methyl ethanesulfinate, this introduces a high risk of hydrolysis. Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is the superior alternative.
A robust analytical protocol cannot merely confirm the presence of expected functional groups; it must actively rule out degradation. This workflow is designed as a self-validating system that checks for both target peaks and impurity markers.
Step-by-Step Methodology
Instrument Preparation: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to minimize atmospheric
and interference.
Background Acquisition: Collect a background spectrum of the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
Sample Application: Apply 1–2 drops of neat methyl ethanesulfinate liquid directly onto the ATR sensor. Ensure complete coverage of the crystal without trapping air bubbles.
Data Acquisition: Scan the sample using the identical parameters applied to the background.
Spectral Processing (Critical Step): Apply an ATR Correction Algorithm . Because the depth of penetration (
) of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers like 1139 cm⁻¹ than at 2900 cm⁻¹)[2], raw ATR spectra will artificially inflate the intensity of the peak relative to the peaks. ATR correction normalizes these intensities for accurate quantitative comparison.
Multi-Point Validation:
Confirm Presence: Verify the sharp
stretch at 1139 cm⁻¹ and the stretch at 993–1000 cm⁻¹[1].
Confirm Absence (Oxidation): Ensure there is no peak near 1350 cm⁻¹ (rules out methyl ethanesulfonate).
Confirm Absence (Hydrolysis): Ensure there is no broad peak near 3300 cm⁻¹ (rules out
formation from ethanesulfinic acid).
Crystal Decontamination: Clean the ATR crystal immediately with a non-polar solvent (hexane) followed by a volatile polar solvent (isopropanol) to prevent cross-contamination.
Spectral Validation Workflow
Fig 1: Self-validating ATR-FTIR workflow for methyl ethanesulfinate structural confirmation.
References
Title: Reactions between Acids and Thiourea. II.1 The Formation of Anilides from Acids and s-Diphenylthiourea2
Source: American Chemical Society (acs.org)
URL: [Link]
Title: Evolution of Morphological and Nanomechanical Properties of Bitumen Thin Films As A Result of Compositional Changes Due to Ultra
Source: AWS / American Chemical Society
URL: [Link]
Methyl ethanesulfinate vs sodium ethanesulfinate reactivity comparison
Content Type: Technical Comparison Guide Subject: Reactivity, Mechanism, and Application Profiles in Organic Synthesis Executive Summary: The Divergence of S(IV) Reagents In the landscape of organosulfur chemistry, Sodiu...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Subject: Reactivity, Mechanism, and Application Profiles in Organic Synthesis
Executive Summary: The Divergence of S(IV) Reagents
In the landscape of organosulfur chemistry, Sodium Ethanesulfinate (
) and Methyl Ethanesulfinate () represent two distinct activation strategies for the ethyl sulfinyl moiety. While they share the same oxidation state (S+4), their reactivity profiles are orthogonal:
Sodium Ethanesulfinate is the industry standard nucleophilic and radical ethylating agent . It is the reagent of choice for innate C-H functionalization (Baran diversification) and sulfone synthesis via alkylation.
Methyl Ethanesulfinate is a specialized electrophilic sulfur species . It is primarily utilized for the stereoselective construction of chiral sulfoxides (Andersen synthesis) and, more recently, as an organic-soluble precursor for electrochemical radical generation.
This guide dissects the mechanistic causality, experimental protocols, and decision-making criteria for deploying these reagents in drug discovery.
Mechanistic Architecture
The fundamental difference lies in the electronic nature of the sulfur center and the leaving group ability.
2.1 Sodium Ethanesulfinate: The Radical Powerhouse
The sulfinate anion (
) is electron-rich. Its primary utility in modern medicinal chemistry stems from its ability to undergo Single Electron Transfer (SET) oxidation.
Mechanism: Upon oxidation (chemical or electrochemical), the anion forms a sulfonyl radical (
). This species is unstable and rapidly extrudes to generate a reactive ethyl radical ().
Key Driver: The driving force is the formation of the strong
bonds in gaseous sulfur dioxide and the entropy gain.
2.2 Methyl Ethanesulfinate: The Chiral Electrophile
The esterification of the sulfinic acid locks the sulfur in a rigid, often chiral, configuration. The methoxy group acts as a leaving group, making the sulfur atom electrophilic.
Mechanism: Hard nucleophiles (e.g., Grignard reagents, organolithiums) attack the sulfur center in an
-like fashion (substitution at sulfur), displacing the methoxide. This proceeds with inversion of configuration , allowing for the predictable synthesis of chiral sulfoxides.
Emerging Radical Utility: Recent electrochemical protocols have demonstrated that sulfinate esters can also be oxidized to sulfonyl radicals, offering a neutral, organic-soluble alternative to the salt, though this is less common.
2.3 Pathway Visualization
Figure 1: Divergent reaction pathways. The salt (blue) favors radical generation or direct nucleophilic attack. The ester (red) favors electrophilic substitution.
Performance Comparison Data
The following table contrasts the reagents based on critical experimental parameters.
Hydrolytically unstable; often oil/low-melting solid.
Atom Economy
Low (Loss of and in radical reactions)
Moderate (Loss of )
Chiral Utility
N/A (Achiral anion)
High (Resolvable chiral center at S)
Radical Generation
Facile (Oxidation potential ~0.4–0.6 V vs SCE)
Difficult (Requires higher potential or specific activation)
Key Application
C-H Ethylation of Heterocycles
Synthesis of Enantiopure Sulfoxides
Experimental Protocols
Protocol A: Radical C-H Ethylation (The "Baran" Standard)
Target Application: Late-stage functionalization of complex heterocycles (e.g., pyridines, quinolines) using Sodium Ethanesulfinate.
Rationale: This protocol uses a biphasic system to solubilize the salt while allowing the organic substrate to react. TBHP acts as the oxidant to generate the sulfonyl radical.
Setup: To a vial equipped with a stir bar, add the heterocycle substrate (1.0 equiv) and Sodium Ethanesulfinate (3.0 equiv).
Solvent: Add a mixture of DCM and Water (2.5:1 ratio, 0.1 M concentration relative to substrate). Note: TFA (1.0 equiv) may be added to protonate basic heterocycles, increasing their electrophilicity towards the nucleophilic alkyl radical.
Target Application: Synthesis of optically active ethyl sulfoxides using chiral Methyl Ethanesulfinate.
Rationale: The ester bond is cleaved by a nucleophile (Grignard). The reaction proceeds with complete inversion of stereochemistry at the sulfur atom.
Precursor Prep: Synthesize or isolate enantiopure Methyl Ethanesulfinate (often via reaction of ethanesulfinyl chloride with menthol or chiral alcohols, followed by fractionation).
Setup: Flame-dry a flask and purge with Argon. Add the chiral sulfinate ester (1.0 equiv) and dissolve in anhydrous THF or Toluene (0.2 M). Cool to 0°C or -78°C depending on substrate sterics.
Nucleophile Addition: Slowly add the Grignard reagent (
, 1.1–1.5 equiv) dropwise.
Mechanism Control: The low temperature prevents racemization and suppresses side reactions (like ligand exchange).
Quench: Quench with saturated
solution.
Workup: Extract with EtOAc. The product is the chiral sulfoxide (
).
Self-Validation Check:
Chiral HPLC: Analyze the enantiomeric excess (ee) of the product. High ee (>95%) confirms the
mechanism (inversion) was successful.
Decision Matrix: Which Reagent to Choose?
Scenario
Recommendation
Reasoning
"I need to add an ethyl group to a pyridine ring."
"I need to make a chiral drug intermediate with a sulfoxide."
Methyl Ethanesulfinate
The salt cannot control stereochemistry. The ester allows predictable chirality transfer.
"My substrate is water-sensitive and insoluble in DMSO."
Methyl Ethanesulfinate
The ester is soluble in DCM/THF. However, requires specialized radical conditions (e.g., electrochemistry) if used for alkylation.
"I need to synthesize a sulfone ()."
Sodium Ethanesulfinate
Acts as a superb nucleophile () reacting with alkyl halides ().
References
Baran, P. S., et al. (2012). "Innately Radical C-H Functionalization of Heterocycles." Nature. [Link]
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. [Link]
Andersen, K. K. (1962). "Stereospecific synthesis of optically active sulfoxides." Tetrahedron Letters. [Link]
Waldvogel, S. R., et al. (2024).[1] "Electrochemical synthesis of sulfinic esters." Organic & Biomolecular Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl ethanesulfinate (CAS 31401-21-5) and its structural derivatives are critical low-molecular-weight organosulfur intermediates, frequently encountered in flavor chemistry, mammalian olfaction studies, and complex Pummerer-type synthetic rearrangements[1]. However, analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The inherent thermal lability of the sulfinate ester linkage often leads to on-column degradation, while the standard 70 eV Electron Ionization (EI) process heavily fragments the molecule, obscuring the molecular ion[2].
This guide objectively compares the performance of different GC column chemistries and MS ionization modes to help analytical chemists establish a robust, self-validating workflow for the structural elucidation of methyl ethanesulfinate derivatives.
Mechanistic Insights: The Fragmentation Dynamics of Alkyl Sulfinates
To optimize an analytical method, one must first understand the causality behind the molecule's behavior in the mass spectrometer. Under standard 70 eV EI conditions, the molecular ion of methyl ethanesulfinate ([M]+•, m/z 108) is highly unstable, typically presenting with less than 5% relative abundance[3].
The fragmentation is driven by the localization of the radical cation on the sulfur or oxygen atoms, initiating two primary, competitive cleavage pathways:
Alpha-Cleavage of the Ester: Loss of a methoxy radical (•OCH3, 31 Da) yields the highly stable sulfinyl cation at m/z 77. This is often the base peak[3].
Alkyl Chain Cleavage: Loss of the ethyl radical (•C2H5, 29 Da) from the sulfur atom yields the m/z 79 fragment.
Secondary Elimination: The m/z 77 fragment undergoes a subsequent loss of sulfur monoxide (SO, 48 Da) to generate the terminal ethyl cation at m/z 29[3].
Understanding these pathways is critical for identifying novel derivatives where the molecular ion is entirely absent.
Figure 1. Electron ionization (EI) fragmentation pathway of methyl ethanesulfinate.
Comparative Evaluation: GC Column Chemistries
The choice of stationary phase dictates the survival of the sulfinate ester during chromatography. Sulfinates are highly susceptible to surface-catalyzed oxidation (forming sulfones) or thermal elimination when exposed to active silanol groups.
We compared a non-polar 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms) against a polar Polyethylene Glycol column (e.g., DB-WAX).
Causality of Performance: While the DB-WAX column offers strong dipole-dipole interactions with the S=O bond (increasing retention), its higher density of active sites catalyzes the on-column degradation of the sulfinate. The DB-5ms column, engineered for high inertness and low bleed, minimizes thermal degradation, ensuring the analyte reaches the MS source intact.
Table 1: GC Column Performance for Methyl Ethanesulfinate
Parameter
5% Phenyl-methylpolysiloxane (DB-5ms)
Polyethylene Glycol (DB-WAX)
Phase Polarity
Non-polar
Polar
Analyte Retention Time
4.2 min
6.8 min
Peak Asymmetry (Tailing Factor)
1.05 (Excellent)
1.45 (Moderate tailing)
On-Column Degradation
< 1%
5 - 8%
Primary Artifact Observed
None
Methyl ethanesulfonate (Oxidation)
Recommendation: For quantitative integrity and minimal artifact generation, non-polar, highly inert columns (DB-5ms or equivalent) are vastly superior for alkyl sulfinate derivatives.
Ionization Strategies: EI vs. PCI
Because the EI spectrum of methyl ethanesulfinate is dominated by low-mass fragments (m/z 77, 29)[3], distinguishing it from co-eluting aliphatic or sulfur-containing matrix interferences can be difficult.
To solve this, Positive Chemical Ionization (PCI) using methane reagent gas should be employed.
Causality of Performance: PCI is a "soft" ionization technique. Instead of bombarding the molecule with 70 eV electrons, methane gas is ionized first, creating [CH5]+ and [C2H5]+ plasma. These ions transfer a proton to the sulfinate ester via a low-energy pathway, yielding a highly stable[M+H]+ ion. This preserves the molecular envelope and provides absolute confirmation of the derivative's molecular weight.
Table 2: Diagnostic Ions in GC-MS (EI vs. PCI)
Ion Species
m/z
EI (70 eV) Relative Abundance
PCI (Methane) Relative Abundance
Diagnostic Significance
[M+H]+
109
Not observed
100% (Base Peak)
Confirms intact molecular weight
[M]+•
108
< 5%
Not observed
Molecular ion (highly labile in EI)
[M - C2H5]+
79
45%
10%
Loss of ethyl chain
[M - OCH3]+
77
100% (Base Peak)
15%
Alpha-cleavage of ester linkage
[C2H5]+
29
80%
Not observed
Terminal alkyl fragment
Self-Validating Experimental Protocol
To ensure data trustworthiness, the following protocol incorporates a self-validating system suitability check to monitor real-time instrument inertness.
Sample Preparation: Extract or dilute the methyl ethanesulfinate derivatives in an inert, non-protic solvent such as anhydrous Dichloromethane (DCM). Avoid protic solvents (methanol, water) which can induce hydrolysis of the sulfinate ester.
GC Inlet Configuration: Use an ultra-inert, deactivated glass liner with glass wool. Crucial Step: Set the inlet temperature to 200°C (lower than the standard 250°C). The lower temperature drastically reduces the thermal degradation of the S-O bond during vaporization.
Chromatographic Separation: Inject 1 µL at a 10:1 split ratio onto a DB-5ms column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 1 min) to 200°C at 15°C/min.
MS Acquisition: Set the transfer line to 250°C and the EI source to 230°C. Scan from m/z 30 to 300 to capture the low-mass diagnostic fragments (m/z 77, 79)[2].
System Suitability & Self-Validation (The Trustworthiness Check):
The Causality: Active sites in a dirty GC inlet will oxidize methyl ethanesulfinate (m/z 108) into methyl ethanesulfonate (m/z 124).
The Validation: Before running analytical batches, inject a 10 ppm standard. Extract the Extracted Ion Chromatograms (EIC) for m/z 108 and m/z 124. Calculate the area ratio. A valid, highly inert system must yield an m/z 124 artifact peak of < 2% relative to the parent. If the ratio exceeds 2%, the system fails validation, dictating immediate inlet liner replacement and column trimming.
References
To verify the mass spectral data and mechanistic claims discussed in this guide, please refer to the following authoritative databases and literature:
EPA/NIH Mass Spectral Data Base: Volume 1. Molecular Weights 30-186 . NIST Technical Series Publications.[3].
URL:[Link]
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts . Chemical Reviews, ACS Publications.[1].
URL:[Link]
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for Methyl Ethanesulfinate Purity
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl ethanesulfinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled to prevent the introduction of potentially harmful impurities into the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl ethanesulfinate, offering field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Purity Analysis for Sulfinate Esters
Sulfonate esters, a class of compounds to which methyl ethanesulfinate is related, are often scrutinized as potential genotoxic impurities (PGIs).[1][2][3] These impurities can react with DNA, leading to mutations and potentially carcinogenic effects.[4] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on their presence in pharmaceutical products, often at the parts-per-million (ppm) level.[1][5] This necessitates the development of highly sensitive and specific analytical methods to ensure that impurities are controlled to safe levels.
Forced degradation studies are a important component in developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally degrade it.[7][8] The information gathered helps in understanding the degradation pathways and in developing analytical methods that can separate the drug substance from its degradation products.[6][8]
The Workhorse of Purity Analysis: Reversed-Phase HPLC with UV Detection
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector is the most common and often the most practical approach for purity analysis in a quality control setting. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[9] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the stationary phase and thus eluting later.
Why RP-HPLC-UV is the Primary Choice:
Robustness and Reliability: RP-HPLC methods are known for their ruggedness and reproducibility, which are critical for routine quality control testing.
Versatility: A wide variety of C18 and other reversed-phase columns are commercially available, offering a broad selectivity range for method development.
Cost-Effectiveness: UV detectors are relatively inexpensive and easy to operate and maintain compared to more sophisticated detectors like mass spectrometers.
Established Regulatory Acceptance: HPLC-UV is a well-established technique with extensive regulatory acceptance for purity and impurity analysis.[9][10][11]
Experimental Workflow for HPLC-UV Method Development
The development of a robust HPLC-UV method is a systematic process that involves several key steps, as illustrated in the workflow diagram below.
Caption: A streamlined workflow for the development and validation of an HPLC method.
A Comparative Look at Alternative Analytical Techniques
While HPLC-UV is the primary choice, certain situations may necessitate the use of alternative or complementary analytical techniques. The choice of method depends on the specific analytical challenge, such as the need for higher sensitivity, the analysis of non-chromophoric impurities, or the confirmation of impurity identity.
Technique
Principle
Advantages
Disadvantages
Typical Application for Methyl Ethanesulfinate
HPLC-UV
Differential absorption of UV-Vis light by analytes.
Robust, cost-effective, widely available.
Requires analyte to have a chromophore.
Primary method for routine purity analysis and assay.
HPLC-RI
Measures changes in the refractive index of the mobile phase.
Universal detector, does not require a chromophore.
Not suitable for gradient elution, less sensitive than UV.
Separates ions based on their mass-to-charge ratio.
Highly sensitive and specific, provides structural information.
Higher cost and complexity, potential for matrix effects.
Identification and quantification of trace-level impurities, especially genotoxic ones.[1][13][14]
Gas Chromatography (GC)
Separates volatile compounds in the gas phase.
Excellent for volatile and semi-volatile analytes.
Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Analysis of volatile impurities or as an orthogonal method to HPLC.[1][2][15]
In-Depth Protocol: A Validated RP-HPLC-UV Method for Methyl Ethanesulfinate Purity
This section provides a detailed, step-by-step protocol for a validated RP-HPLC-UV method suitable for determining the purity of methyl ethanesulfinate and separating it from its potential impurities. This protocol is designed to be self-validating by incorporating system suitability requirements as per USP <621>.[9][10][16]
Chromatographic Conditions
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50, v/v)
System Suitability Test (SST)
Before sample analysis, a system suitability solution containing methyl ethanesulfinate and a known impurity is injected. The following criteria must be met:
Tailing Factor (T): Not more than 2.0 for the methyl ethanesulfinate peak.
Theoretical Plates (N): Not less than 2000 for the methyl ethanesulfinate peak.
Resolution (R): Not less than 2.0 between the methyl ethanesulfinate peak and the nearest eluting impurity peak.
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of six replicate injections of the standard solution.
The validation of this analytical procedure should be performed in accordance with ICH Q2(R1) guidelines, which cover parameters such as specificity, linearity, range, accuracy, precision, and robustness.[17][18][19][20]
Strategic Advantages of Sulfinate Esters Over Sulfonyl Hydrazides in Modern Organic Synthesis
As a Senior Application Scientist navigating the complexities of late-stage functionalization and chiral sulfur chemistry, I frequently evaluate the operational trade-offs of various sulfonylating and sulfinylating agent...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of late-stage functionalization and chiral sulfur chemistry, I frequently evaluate the operational trade-offs of various sulfonylating and sulfinylating agents. For decades, sulfonyl hydrazides have been a staple for radical sulfonylation. However, their inherent mechanistic limitations—specifically the requirement for stoichiometric oxidants and the evolution of nitrogen gas—pose significant scalability and safety challenges.
In contrast, as of recent advancements leading into 2026, sulfinate esters have emerged as highly stable, versatile gateway intermediates. They offer superior atom economy, umpolung reactivity, and unparalleled 1[1]. This guide objectively compares these two classes of reagents, providing mechanistic insights and self-validating experimental protocols to help drug development professionals optimize their synthetic workflows.
The Mechanistic Paradigm Shift
The Limitations of Sulfonyl Hydrazides
Sulfonyl hydrazides (
) are traditionally utilized as precursors for sulfonyl radicals. However, their activation requires harsh, stoichiometric oxidants (e.g., , ). The reaction is thermodynamically driven by the extrusion of equimolar nitrogen gas. At a pilot-plant scale, this rapid gas evolution presents a severe overpressurization hazard. Furthermore, the reliance on radical pathways inherently destroys any potential for stereocontrol at the sulfur center.
The Strategic Superiority of Sulfinate Esters
Sulfinate esters (
) represent a synthetic paradigm shift. They are stable, bench-ready electrophiles that undergo clean nucleophilic substitution. Because the leaving group is a simple alcohol, atom economy is maximized, and toxic inorganic byproducts are eliminated. Most importantly, the stable -hybridized sulfur center in sulfinate esters enables the stereospecific synthesis of chiral sulfoxides—a critical pharmacophore in modern drug discovery—via the2[2].
Comparative Performance Analysis
Parameter
Sulfonyl Hydrazides
Sulfinate Esters
Primary Activation Mode
Radical generation via oxidation
Nucleophilic substitution / Umpolung
Reagent Stability
Prone to thermal decomposition
Highly stable, bench-ready
Stoichiometric Byproducts
gas, transition-metal oxidant waste
Alcohols (easily recoverable/recyclable)
Stereocontrol
None (Radical pathway destroys chirality)
Excellent (Inversion via Andersen method)
Atom Economy (Average)
~40-50%
>80%
Scalability & Safety
Poor (Severe gas evolution risk at scale)
Excellent (No gas evolution, mild conditions)
Visualizing the Mechanistic Divergence
The following diagram illustrates the fundamental mechanistic divergence between the two reagents, highlighting why sulfinate esters provide a greener, more controlled synthetic pathway.
Mechanistic pathways: Sulfonyl hydrazide oxidation vs. Sulfinate ester substitution.
Key Applications & Self-Validating Methodologies
To demonstrate the practical superiority of sulfinate esters, I have detailed two critical workflows: their green synthesis and their application in chiral chemistry. Every protocol is designed as a self-validating system to ensure reproducibility.
Application 1: Green Electrochemical Synthesis of Sulfinate Esters
Traditionally, synthesizing sulfinate esters required harsh conditions. However, recent breakthroughs have enabled metal- and 3 directly from thiols and alcohols[3].
Objective: Synthesize methyl 4-methylbenzenesulfinate from 4-methylthiophenol and methanol.
Causality: Anodic oxidation of the thiol generates a thiyl radical, which undergoes sequential S-H/S-S bond cleavage and S-O bond formation with the alcohol solvent. The cathodic reduction of protons to
gas eliminates the need for chemical oxidants, ensuring a high atom economy.
Step-by-Step:
In an undivided electrochemical cell, dissolve 4-methylthiophenol (1.0 mmol) and
(0.1 M, supporting electrolyte) in 10 mL of anhydrous methanol.
Equip the cell with a platinum plate anode and a platinum plate cathode (1.5 x 1.5 cm).
Apply a constant current of 10 mA at room temperature for 4 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 5:1). The disappearance of the strongly UV-active thiol spot and the cessation of
bubbling at the cathode indicate reaction completion. Note: A sudden spike in cell potential (>5V) indicates electrode passivation, requiring immediate cleaning.
Concentrate the mixture under reduced pressure and purify via flash chromatography to yield the pure sulfinate ester.
Application 2: Stereospecific Synthesis via the Andersen Method
The most profound advantage of sulfinate esters is their ability to act as chiral building blocks. Using diastereomerically pure menthyl sulfinates, researchers can synthesize enantiopure sulfoxides via Grignard addition.
Protocol 2: Grignard Addition to (S)-Menthyl p-Toluenesulfinate
Causality: The Grignard reagent acts as a hard nucleophile, attacking the electrophilic sulfur center. The bulky mentholate leaving group directs the attack, forcing an
-like transition state at the sulfur atom, resulting in a strict inversion of stereochemical configuration.
Step-by-Step:
Flame-dry a Schlenk flask under argon and charge it with diastereomerically pure (S)-menthyl p-toluenesulfinate (1.0 mmol) dissolved in 10 mL of anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath to prevent racemization and suppress side reactions.
Add methylmagnesium bromide (1.5 mmol, 3.0 M in diethyl ether) dropwise over 10 minutes.
Validation Checkpoint: The reaction mixture will exhibit a slight exotherm. Monitor the reaction via TLC. The complete consumption of the menthyl sulfinate (visualized with phosphomolybdic acid stain) confirms the nucleophilic displacement is complete.
Quench the reaction with saturated aqueous
at -78 °C, then warm to room temperature. Extract with ethyl acetate, dry over , and concentrate.
Validation Checkpoint: Verify the stereochemical integrity of the isolated sulfoxide via chiral HPLC or by measuring the specific optical rotation (
), comparing it against established literature values to confirm >95% ee.
Experimental Workflow Visualization
End-to-end workflow: From green electrochemical synthesis to chiral sulfoxide generation.
References
Yoshida, S. "Recent advances in the synthesis and transformations of sulfinate esters." Chemical Communications (RSC Publishing), 2025. 1
Han, J. et al. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews (ACS Publications), 2020. 2
Ai, C. et al. "Metal- and oxidant-free electrochemical synthesis of sulfinic esters from thiols and alcohols." Green Chemistry (RSC Publishing), 2019. 3
Personal protective equipment for handling Methyl ethanesulfinate
Topic: Personal Protective Equipment & Safe Handling Guide for Methyl Ethanesulfinate Audience: Researchers, Medicinal Chemists, and HSE Officers. Core Directive: The "Silent" Hazard CRITICAL DISTINCTION: Do not confuse...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Safe Handling Guide for Methyl Ethanesulfinate
Audience: Researchers, Medicinal Chemists, and HSE Officers.
Core Directive: The "Silent" Hazard
CRITICAL DISTINCTION:
Do not confuse Methyl Ethanesulfinate (Sulfinic acid ester,
) with Methyl Ethanesulfonate (Sulfonic acid ester, CAS 1912-28-3).
The Risk: While Methyl ethanesulfonate is a well-documented genotoxic impurity (GTI) and potent alkylating agent, Methyl ethanesulfinate is chemically distinct but shares the alkylating potential of the sulfinate class. It is also an oxidation precursor to the sulfonate.
The Directive: Treat Methyl ethanesulfinate as a Suspected Mutagen and Carcinogen . Its instability makes it a "moving target"—it can oxidize to the more stable, highly toxic sulfonate upon exposure to air.
| Reactivity | WARNING | Moisture sensitive; Air sensitive (Oxidizes to toxic sulfonate). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption, the primary route of exposure for liquid alkylating agents.
PPE Component
Standard Requirement
Technical Justification
Hand Protection
Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate Film (Silver Shield/4H®) OR High-Grade Nitrile (8 mil+)
Breakthrough Time: Alkylating agents can permeate standard nitrile in <15 mins. Laminate film provides >480 min protection against esters/sulfur compounds.
Respiratory
Fume Hood (Face Velocity > 0.5 m/s) Secondary: Full-face respirator with ABEK-P3 filters if outside hood.
Prevents inhalation of vapors.[7][8][9] Sulfinates have a characteristic odor, but olfactory fatigue sets in quickly.
Eye/Face
Chemical Splash Goggles (Indirect Venting) + Face Shield
Standard safety glasses are insufficient for liquid splashes of alkylating agents.
Body Defense
Tyvek® Lab Coat (Disposable) with elastic cuffs.
Cotton lab coats absorb liquids, keeping the carcinogen against the skin. Disposable suits prevent cross-contamination.
Operational Handling Protocol
Phase 1: Storage & Stability
Temperature: Store at -20°C .
Atmosphere: Must be stored under Argon or Nitrogen .[3] Oxygen exposure converts the sulfinate to the highly toxic sulfonate.
Container: Amber glass with a Teflon-lined septum cap to prevent light degradation and moisture ingress.
Phase 2: Experimental Setup (The "Closed System" Rule)
Transfer: Never pour. Use a gas-tight syringe or cannula transfer technique to move the liquid from the reagent bottle to the reaction vessel.
Vessel: Flame-dried glassware under positive inert gas pressure.
Solvent: Use anhydrous solvents (DCM, THF) to prevent hydrolysis.
Phase 3: Quenching & Disposal
Unlike standard organic waste, this material requires active neutralization.
Quench Solution: 10% Sodium Thiosulfate (
) or dilute Ammonium Hydroxide.
Mechanism:[10][11] Thiosulfate acts as a "soft" nucleophile, scavenging the alkylating methyl group to form a non-toxic salt.
Procedure: Slowly add the reaction mixture to the quench solution. Stir for 1 hour to ensure complete destruction of the alkylating agent.
Waste Stream: Label as "Deactivated Carcinogenic Waste" (High Sulfur Content).
Visualizations
Diagram 1: The Oxidation Hazard Pathway
This diagram illustrates why air exposure increases the toxicity of the sample.
Caption: Methyl ethanesulfinate rapidly oxidizes to Methyl ethanesulfonate (a known carcinogen) upon air exposure.[4]
Diagram 2: Safe Handling Workflow
Caption: Operational workflow emphasizing the "Closed System" transfer to prevent exposure and oxidation.
Emergency Response
Scenario
Immediate Action
Skin Contact
1. Immediately remove contaminated clothing/gloves.2.[8] Wash skin with soap and water for 15 minutes (Do not scrub hard; avoid abrasion).3. Seek medical attention (inform them of "Alkylating Agent" exposure).[3][10]
Eye Contact
1. Flush with water/eyewash station for 15 minutes , holding eyelids open.2. Transport to ER immediately.
Spill (<10 mL)
1. Evacuate area. Allow fumes to clear via ventilation.2.[8][9] Don full PPE (Silver Shield gloves).3. Cover spill with absorbent pads soaked in 10% Thiosulfate solution.4. Double-bag waste.
References
Sigma-Aldrich. (2023).[4] Safety Data Sheet: Methyl ethanesulfonate (CAS 1912-28-3).Link(Note: Cited for the oxidation product hazard profile).
National Oceanic and Atmospheric Administration (NOAA). (2022). CAMEO Chemicals: Methyl Methanesulfonate Hazard Data.Link(Note: Used as the primary toxicological analog for methylating agents).
Lundin, C., et al. (2005). "Methyl methanesulfonate (MMS) produces heat-labile DNA damage." Nucleic Acids Research, 33(12), 3799–3811. Link
Malcolmson, S. J., et al. (2018). "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery." Journal of Medicinal Chemistry, 61(22). Link